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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical and Physical Properties of 1,3-Benzodioxole-5-Carboxylate Derivatives

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and handling of 1,3-benzodioxole-5-carboxylic acid (piperonylic acid) and its principal ester derivatives. The 1,3-benzodio...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and handling of 1,3-benzodioxole-5-carboxylic acid (piperonylic acid) and its principal ester derivatives. The 1,3-benzodioxole moiety, a five-membered ring fused to a benzene ring, is a significant structural motif found in numerous natural products, including safrole and piperine (from which black pepper derives its pungency). This core is a cornerstone in medicinal chemistry and drug development, serving as a versatile scaffold for creating novel therapeutic agents. Its derivatives are explored for a range of biological activities, including anticancer, antioxidant, and antibacterial properties.[1][2] This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of these valuable compounds.

Part 1: The Foundational Compound: 1,3-Benzodioxole-5-carboxylic Acid

Also known by its common name, piperonylic acid, this compound is the carboxylic acid precursor to the various carboxylate esters. It is a natural product found in several plant species and serves as a selective, mechanism-based inactivator of the trans-cinnamate 4-hydroxylase enzyme.[2]

Chemical and Physical Properties

The properties of 1,3-benzodioxole-5-carboxylic acid are summarized in the table below. It presents as a stable, white crystalline solid under standard conditions.[2]

PropertyValueReference(s)
IUPAC Name 1,3-benzodioxole-5-carboxylic acid[2]
Synonyms Piperonylic acid, Heliotropic acid, 3,4-Methylenedioxybenzoic acid[3]
CAS Number 94-53-1[2]
Molecular Formula C₈H₆O₄[2]
Molecular Weight 166.13 g/mol [2]
Physical Description White powder / solid[2]
Melting Point 224–225 °C (recrystallized from ethanol: 227–228 °C)[3]
InChI InChI=1S/C8H6O4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H,9,10)[2]
SMILES C1OC2=C(O1)C=C(C=C2)C(=O)O[2]
Synthesis and Reactivity

A primary and well-documented route to piperonylic acid is the oxidation of 1,3-benzodioxole-5-carboxaldehyde (piperonal).[4] Piperonal itself can be sourced from the oxidative cleavage of isosafrole, a constituent of sassafras oil.[4] The oxidation of the aldehyde to the carboxylic acid is a robust transformation, often employing potassium permanganate (KMnO₄) as the oxidant.[3]

Caption: High-level workflow for the synthesis of piperonylic acid from piperonal.

This protocol is adapted from a well-established procedure published in Organic Syntheses.[3] The causality behind its design is rooted in controlling the potent, exothermic oxidation reaction to maximize yield and purity.

Materials:

  • Piperonal (0.4 mole)

  • Potassium permanganate (KMnO₄) (0.56 mole)

  • Hydrochloric acid (HCl)

  • Deionized water

  • 95% Ethanol (for optional recrystallization)

Procedure:

  • Emulsion Formation: In a 5-L flask equipped with a mechanical stirrer, combine piperonal and 1.5 L of water. Heat the mixture to 70–80°C on a steam bath. The stirring must be vigorous enough to create a fine emulsion of the molten piperonal in water. This step is critical as it maximizes the surface area of the aldehyde, allowing for a controlled reaction with the aqueous oxidant.

  • Controlled Addition of Oxidant: Prepare a solution of potassium permanganate in 1.8 L of water. Add this solution slowly to the hot piperonal emulsion over a period of 40-45 minutes. The slow addition and temperature control are paramount to prevent the highly exothermic reaction from running away and to minimize side reactions, such as the base-induced Cannizzaro reaction which would disproportionate the aldehyde into an alcohol and the desired acid, thereby reducing the yield.[5]

  • Reaction Completion & Quenching: After the addition is complete, stir the mixture until the purple color of the permanganate has disappeared, indicating its consumption.

  • Isolation of Product:

    • Filter the hot mixture to remove the brown manganese dioxide (MnO₂) precipitate. Wash the filter cake with several portions of hot water to ensure all the soluble product is collected.

    • Combine the filtrate and washings. Cool the solution. If any unreacted piperonal solidifies, it should be removed by filtration.

    • Acidify the clear filtrate with hydrochloric acid until no more white precipitate forms. This protonates the potassium piperonylate salt, causing the free piperonylic acid to precipitate out of the aqueous solution.

  • Purification: Collect the piperonylic acid by filtration, wash thoroughly with cold water until the washings are free of chlorides (tested with AgNO₃), and dry. The crude yield is typically 90–96%.[3]

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from approximately ten times its weight of 95% ethanol. This yields fine, colorless needles with a melting point of 227–228°C and a typical recovery of 78-84%.[3]

Part 2: Key Esters of 1,3-Benzodioxole-5-carboxylic Acid

The carboxylate esters of piperonylic acid are important intermediates in organic synthesis. They are typically formed through standard esterification reactions, such as the Fischer esterification (acid-catalyzed reaction with an alcohol) or by conversion of the carboxylic acid to an acyl chloride followed by reaction with an alcohol.[6][7]

Caption: Structures of piperonylic acid and its methyl and ethyl esters.

Methyl 1,3-Benzodioxole-5-carboxylate
PropertyValueReference(s)
Synonyms Methyl piperonylate, Methyl 3,4-methylenedioxybenzoate[5]
CAS Number 326-56-7[5]
Molecular Formula C₉H₈O₄[5]
Molecular Weight 180.16 g/mol [5]
Melting Point (Tf) 390.13 K (116.98 °C)[5]
Boiling Point (Tb) 583.56 K (310.41 °C)[5]
Ethyl 1,3-Benzodioxole-5-carboxylate
PropertyValueReference(s)
Synonyms Ethyl piperonylate, Ethyl 3,4-(methylenedioxy)benzoate[8]
CAS Number 6951-08-2[7][9]
Molecular Formula C₁₀H₁₀O₄[7][8]
Molecular Weight 194.18 g/mol [7][8]
InChIKey JGHXNKLHSHDHDG-UHFFFAOYSA-N[8]
SMILES CCOC(=O)c1ccc2c(c1)OCO2[8]

Part 3: Safety and Handling

As with all laboratory chemicals, compounds based on the 1,3-benzodioxole-5-carboxylate core should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dusts from the solid carboxylic acid. Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • Cheméo. (n.d.). 1,3-Benzodioxole-5-carboxylic acid, methyl ester. Retrieved from [Link]

  • Shriner, R. L., & Kleiderer, E. C. (1943). Piperonylic acid. Organic Syntheses, Coll. Vol. 2, p.538.
  • Scribd. (n.d.). Synthesis of Piperonylic Acid from Piperine. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperonal. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate. Retrieved from [Link]

  • AtoZ Mendeley. (2024, October 31). What Are The Chemical Properties Of Ethyl 4-Piperidone-3-Carboxylate Hydrochloride? Retrieved from [Link]

  • Lee, S. J., et al. (2022). Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catal. Applied Biological Chemistry, 65(1), 1-6.
  • Global Substance Registration System. (n.d.). ETHYL PIPERONYLATE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). Ethyl 1,3-benzodioxole-5-carboxylate - Chemical Details. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Piperazinecarboxylic acid, ethyl ester (CAS 120-43-4). Retrieved from [Link]

  • Der Pharma Chemica. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved from [Link]

  • CEM Corporation. (n.d.). Esterification Experiment. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. Retrieved from [Link]

Sources

Exploratory

1H NMR and 13C NMR chemical shifts for 1,3-benzodioxole-5-carboxylate

Structural Elucidation of 1,3-Benzodioxole-5-carboxylate: A Comprehensive Guide to 1 H and 13 C NMR Chemical Shifts Executive Summary Derivatives of 1,3-benzodioxole-5-carboxylate, particularly the methyl ester (methyl p...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 1,3-Benzodioxole-5-carboxylate: A Comprehensive Guide to 1 H and 13 C NMR Chemical Shifts

Executive Summary

Derivatives of 1,3-benzodioxole-5-carboxylate, particularly the methyl ester (methyl piperonylate) and its parent acid (piperonylic acid), are critical pharmacophores and synthetic intermediates in the development of agrochemicals, antiviral agents, and CNS-active drugs [3]. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for synthetic validation and quality control.

This whitepaper provides an in-depth technical analysis of the 1 H and 13 C NMR chemical shifts for methyl 1,3-benzodioxole-5-carboxylate. By deconstructing the electronic environment of the molecule, this guide bridges the gap between raw spectral data and the underlying quantum mechanical causality that dictates chemical shift behavior.

Electronic Environment & Chemical Shift Causality

The 1,3-benzodioxole-5-carboxylate system represents a classic "push-pull" electronic environment. The molecule consists of a central benzene ring fused to a 1,3-dioxolane ring, with an ester (or carboxylate) group at the C-5 position.

The chemical shifts of the aromatic protons and carbons are governed by two competing electronic effects:

  • Electron-Donating Effect (+M): The two oxygen atoms of the methylenedioxy bridge donate electron density into the aromatic ring via resonance. This shields the protons and carbons ortho and para to the oxygen atoms, shifting their resonance upfield.

  • Electron-Withdrawing Effect (-I, -M): The carboxylate/ester group at C-5 withdraws electron density from the ring via both induction and resonance. This strongly deshields the ortho (C-4, C-6) and para positions, shifting their resonance downfield.

Understanding this dynamic is crucial for interpreting the highly specific splitting patterns and chemical shifts observed in the spectra [1].

1 H NMR Spectral Assignments

In a non-polar, non-exchanging solvent like CDCl 3​ , methyl 1,3-benzodioxole-5-carboxylate exhibits five distinct proton environments. The aromatic region is defined by an AMX spin system due to the 1,2,4-trisubstitution pattern of the benzene ring.

Causality of Proton Shifts
  • H-6 ( δ 7.64): Located ortho to the electron-withdrawing ester group, H-6 is highly deshielded. It exhibits a large ortho coupling with H-7 ( J=8.2 Hz) and a small meta coupling with H-4 ( J=1.7 Hz), appearing as a doublet of doublets (dd).

  • H-4 ( δ 7.45): Also ortho to the ester group, H-4 is similarly deshielded. Because its ortho position (C-5) is substituted, it only exhibits a small meta coupling with H-6, appearing as a fine doublet (d).

  • H-7 ( δ 6.85): Located meta to the ester but ortho to the electron-donating oxygen of the dioxole ring, H-7 is shielded relative to H-4 and H-6. It appears upfield as a doublet (d) due to ortho coupling with H-6.

  • -O-CH 2​ -O- ( δ 6.03): The methylenedioxy protons are situated between two highly electronegative oxygen atoms. The strong inductive withdrawal (-I) deshields these protons, resulting in a characteristic sharp singlet near 6.0 ppm.

Table 1: 1 H NMR Data for Methyl 1,3-benzodioxole-5-carboxylate (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
H-6 7.64dd (doublet of doublets)8.2, 1.71HAromatic CH (ortho to ester)
H-4 7.45d (doublet)1.71HAromatic CH (ortho to ester)
H-7 6.85d (doublet)8.21HAromatic CH (ortho to oxygen)
H-2 6.03s (singlet)-2HMethylenedioxy bridge (-O-CH 2​ -O-)
-OCH 3​ 3.88s (singlet)-3HEster methyl group

(Data corroborated by catalytic methyl transfer studies of carboxylic acids [1]).

13 C NMR Spectral Assignments

The 13 C NMR spectrum contains 9 distinct carbon resonances, confirming the lack of symmetry in the molecule. The assignments are heavily influenced by the inductive effects of the heteroatoms [2].

Causality of Carbon Shifts
  • C=O ( δ 166.5): The ester carbonyl carbon is the most deshielded nucleus due to the double bond to oxygen and the adjacent methoxy group.

  • C-3a / C-7a ( δ 151.7, 147.7): These aromatic quaternary carbons are directly bonded to the electronegative oxygen atoms of the dioxole ring, resulting in significant downfield shifts.

  • C-2 ( δ 101.8): The acetal-like carbon of the methylenedioxy bridge is bonded to two oxygen atoms, placing it in a unique chemical shift region (~100-102 ppm) that serves as a diagnostic marker for the 1,3-benzodioxole core.

Table 2: 13 C NMR Data for Methyl 1,3-benzodioxole-5-carboxylate (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeElectronic Environment
C=O 166.5Quaternary (Cq)Ester carbonyl
C-3a 151.7Quaternary (Cq)Aromatic, attached to Oxygen
C-7a 147.7Quaternary (Cq)Aromatic, attached to Oxygen
C-6 125.3Methine (CH)Aromatic, ortho to ester
C-5 124.0Quaternary (Cq)Aromatic, attached to ester
C-4 109.5Methine (CH)Aromatic, ortho to ester
C-7 108.0Methine (CH)Aromatic, ortho to oxygen
C-2 101.8Methylene (CH 2​ )Acetal carbon (-O-CH 2​ -O-)
-OCH 3​ 52.0Methyl (CH 3​ )Methoxy carbon

Self-Validating Experimental Protocol for NMR Acquisition

To ensure reproducibility and scientific integrity, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system, where internal checks confirm the validity of the data.

Step 1: Sample Preparation

  • Action: Dissolve 15 mg (for 1 H) or 40 mg (for 13 C) of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl 3​ is chosen for its excellent solubilizing properties for esters and its lack of exchangeable protons. TMS provides an absolute zero-point calibration ( δ 0.00 ppm), ensuring chemical shift accuracy across different magnetic fields.

Step 2: Instrument Calibration & Locking

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of the CDCl 3​ solvent.

  • Causality: Locking the spectrometer to the solvent's deuterium frequency compensates for superconducting magnet drift over the duration of the experiment.

Step 3: Shimming Optimization

  • Action: Execute automated gradient shimming (Z1-Z5 axes) until the lock signal is maximized and stable.

  • Causality: Magnetic field inhomogeneities cause peak broadening. Precise shimming is mandatory to resolve the fine 1.7 Hz meta coupling between H-4 and H-6. Failure to shim properly will merge the dd signal of H-6 into an indistinguishable multiplet.

Step 4: 1 H NMR Acquisition & Validation

  • Action: Apply a standard 30° pulse sequence (zg30) with a relaxation delay (D1) of 1.5 seconds. Acquire 16 scans.

  • Causality & Validation: A 30° flip angle ensures that the longitudinal magnetization recovers quickly. The validation check occurs during integration: The user must verify that the integration ratio of the peaks strictly follows 3:2:1:1:1. Any deviation >5% indicates sample impurity or incomplete relaxation.

Step 5: 13 C NMR Acquisition

  • Action: Utilize a proton-decoupled pulse sequence (zgpg30) with a D1 of 2.0 seconds. Acquire a minimum of 512 scans.

  • Causality: Because 13 C has a low natural abundance (1.1%) and a low gyromagnetic ratio, 512 scans are required to achieve an adequate signal-to-noise ratio. Proton decoupling collapses complex multiplets into sharp singlets, preventing signal overlap.

Workflow Visualization

The following diagram illustrates the logical progression of the NMR structural elucidation workflow, from sample preparation to final structural validation.

NMR_Workflow N1 Sample Preparation (Methyl Piperonylate in CDCl3) N2 1H NMR Acquisition (400 MHz, zg30, 16 scans) N1->N2 N3 13C NMR Acquisition (100 MHz, zgpg30, 512 scans) N1->N3 N4 Data Processing (FT, Phase & Baseline Correction) N2->N4 N3->N4 N5 Signal Assignment (Multiplet Analysis & Integration) N4->N5 N6 Structural Validation (1,3-benzodioxole-5-carboxylate) N5->N6

Caption: Step-by-step NMR acquisition and structural validation workflow for methyl piperonylate.

References

  • Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. Smith Scholarworks. Available at:[Link]

  • Cu-catalyzed carboxylation of organoboronic acid pinacol esters with CO2. Royal Society of Chemistry (RSC). Available at:[Link]

  • 1,3-Benzodioxole-5-carboxylic acid | C8H6O4 | CID 7196. PubChem. Available at:[Link]

Foundational

Mechanism of Action of 1,3-Benzodioxole-5-Carboxylate (Piperonylic Acid) in Biological Assays: A Comprehensive Technical Guide

Executive Summary 1,3-benzodioxole-5-carboxylate, commonly referred to as piperonylic acid or piperonylate, is a naturally occurring methylenedioxy-bearing small molecule. As a Senior Application Scientist, I frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 1,3-benzodioxole-5-carboxylate, commonly referred to as piperonylic acid or piperonylate, is a naturally occurring methylenedioxy-bearing small molecule. As a Senior Application Scientist, I frequently encounter this compound serving dual, highly distinct roles in biological assays: it acts as a potent, mechanism-based inactivator of plant cytochrome P450 enzymes, while paradoxically functioning as an Epidermal Growth Factor Receptor (EGFR) agonist in mammalian cell models. This whitepaper deconstructs the precise mechanisms of action, outlines self-validating experimental protocols, and provides structured quantitative data to guide researchers in assay design and drug development.

Chemical Profile and Pharmacological Versatility

At physiological pH, 1,3-benzodioxole-5-carboxylic acid (CID 7196) exists primarily as the carboxylate anion. Structurally, it consists of a benzodioxole ring substituted with a carboxylate group at position 5, making it a close structural mimic of trans-cinnamic acid (1)[1]. This structural homology is the foundation of its biological activity, allowing it to competitively bind to active sites intended for endogenous phenylpropanoids or interact with mammalian receptor tyrosine kinases.

Core Mechanisms of Action in Biological Systems

Mechanism-Based Inactivation of Cytochrome P450 (CYP73A1)

In plant biochemistry, the CYP73A subfamily (specifically trans-cinnamate 4-hydroxylase, or C4H) catalyzes the second critical step of the phenylpropanoid pathway. 1,3-benzodioxole-5-carboxylate acts as a selective, quasi-irreversible suicide inhibitor of this enzyme (2)[2]. Upon entering the C4H active site, the methylenedioxy carbon is oxidized by the P450 heme iron. This catalytic turnover generates a highly reactive carbene intermediate that tightly coordinates with the heme iron, forming a stable metabolite-P450 complex[2]. This effectively halts the flux of metabolites toward downstream biopolymers like lignin and flavonoids.

Epidermal Growth Factor Receptor (EGFR) Agonism

In mammalian assays (e.g., HaCaT keratinocytes and dermal papilla cells), the compound exhibits EGF-like activity (3)[3]. It induces the tyrosine phosphorylation of EGFR, triggering the downstream AKT and ERK kinase cascades. This phosphorylation cascade upregulates transcription factors such as egr-1, c-fos, c-jun, and c-myc, ultimately promoting cell survival, proliferation, and wound healing[3].

Wnt/β-Catenin Pathway Crosstalk

Recent studies indicate that 1,3-benzodioxole-5-carboxylate also modulates the Wnt/β-catenin signaling pathway. It actively suppresses the expression of DKK1, a known Wnt antagonist (4)[4]. The inhibition of DKK1 prevents the degradation of β-catenin, allowing it to accumulate and translocate into the nucleus to drive the transcription of proliferation-associated target genes[4].

Quantitative Biological Data

To facilitate assay benchmarking, the following table synthesizes the quantitative pharmacological parameters of 1,3-benzodioxole-5-carboxylate across various biological targets:

Biological Target / AssayTest SystemQuantitative ValueMechanistic Outcome
trans-Cinnamate 4-Hydroxylase (CYP73A1) Yeast-expressed CYP73A1 KI​ = 17 μ M, kinact​ = 0.064 min −1 Quasi-irreversible enzyme inactivation[2]
Epidermal Growth Factor Receptor (EGFR) HaCaT KeratinocytesEffective at 50 - 100 μ MActivation of downstream ERK/AKT pathways[3][5]
Antimicrobial Activity Staphylococcus epidermidisMIC = 78.12 mg/mLBacterial growth inhibition[5]
Antioxidant Activity β -Carotene Oxidation AssayEffective at 20 - 300 μ g/mLInhibition of lipid peroxidation[5]
Anticancer / Cytotoxicity Hep3B, HeLa, Caco-2 Cell Lines IC50​ = 3.94 - 9.12 mMWeak cytotoxicity; induces G2/M cell cycle arrest[6]

Experimental Protocols & Self-Validating Systems

A critical requirement in application science is ensuring that assay readouts represent true mechanistic phenomena rather than artifacts. The following protocols are designed as self-validating systems.

Protocol A: Mechanism-Based Inactivation Assay for CYP73A1

Distinguishing between reversible competitive inhibition and mechanism-based (suicide) inactivation is a common pitfall in P450 assays. This protocol utilizes catalytic dependency and dilution to prove irreversibility (2)[2].

  • NADPH-Dependent Pre-incubation : Incubate yeast microsomes expressing CYP73A1 (400 nM) with 0 to 20 μ M of the compound in 0.1 M sodium phosphate buffer (pH 7.4) containing 50 μ M NADPH at 30°C.

    • Causality: Mechanism-based inhibitors require catalytic turnover to generate the reactive intermediate. A parallel control lacking NADPH must be run; if inhibition occurs without NADPH, the binding is merely competitive, not mechanism-based.

  • Rapid Dilution into Substrate : At timed intervals, dilute aliquots 20-fold into a secondary reaction mixture containing a saturating concentration (200 μ M) of radiolabeled trans-cinnamic acid.

    • Causality: The 20-fold dilution drops the inhibitor concentration far below its KI​ . If the inhibition is reversible, the enzyme will immediately resume processing the radiolabeled substrate. Sustained loss of activity validates quasi-irreversible inactivation.

  • Difference Spectroscopy Validation : Scan the absorbance spectrum of the pre-incubation mixture.

    • Causality: The formation of the carbene-heme complex is confirmed by the appearance of a time-dependent Soret peak at 427 nm, providing direct physical evidence of coordinate bond formation.

Protocol B: EGFR Activation and Biosensor Validation

When evaluating growth factor mimetics, false positives frequently arise from endogenous serum factors or non-specific protein upregulation. This protocol utilizes spatial biosensors and dual-probing to guarantee that observed signals represent true receptor activation (3)[3].

  • Serum Starvation : Culture HaCaT keratinocytes in serum-free DMEM for 24 hours prior to compound exposure.

    • Causality: Fetal bovine serum contains endogenous EGF. Starvation drops baseline EGFR phosphorylation to near zero, ensuring that any subsequent activation is strictly attributable to the 1,3-benzodioxole-5-carboxylate treatment.

  • EGFP-SH2 Biosensor Transfection : Transfect cells with a biosensor plasmid containing duplicate SH2 domains tagged with EGFP. Treat with 100 μ M of the compound for 10 minutes.

    • Causality: SH2 domains specifically bind to phosphorylated tyrosines. Visualizing the rapid recruitment of green fluorescence to the cell membrane via confocal microscopy provides real-time, spatial validation of EGFR activation, avoiding artifacts introduced during cell lysis.

  • Dual-Probing Western Blot Analysis : Lyse cells and perform Western blotting. Probe membranes simultaneously for phosphorylated targets (p-AKT, p-ERK) and total protein (Total AKT, Total ERK).

    • Causality: Normalizing the phospho-signal against the total protein signal guarantees that the increased pathway activity is due to rapid kinase-mediated phosphorylation events rather than a general, non-specific upregulation of protein translation.

Mechanistic Visualizations

C4H_Inhibition A 1,3-Benzodioxole-5-carboxylate (Piperonylic Acid) B CYP73A1 (C4H) Enzyme + NADPH Co-factor A->B Active Site Binding C Metabolite-P450 Complex (Spectral Shift to 427 nm) B->C Heme-mediated Oxidation D Quasi-Irreversible Inactivation C->D Carbene-Iron Coordination E Blockade of Phenylpropanoid Pathway D->E Depletion of 4-Coumaric Acid

Workflow of CYP73A1 mechanism-based inactivation by 1,3-benzodioxole-5-carboxylate.

EGFR_Wnt_Signaling PA 1,3-Benzodioxole-5-carboxylate EGFR EGFR Activation (Tyrosine Phosphorylation) PA->EGFR EGF-like Agonism DKK1 DKK1 Suppression (Wnt Antagonist) PA->DKK1 Transcriptional Repression AKT_ERK AKT / ERK Cascade Activation EGFR->AKT_ERK Kinase Phosphorylation B_CAT β-Catenin Accumulation (Nuclear Translocation) DKK1->B_CAT Release of Inhibition PROLIF Cell Proliferation & Survival (egr-1, c-fos, c-jun, c-myc) AKT_ERK->PROLIF Target Gene Activation B_CAT->PROLIF Target Gene Activation

Crosstalk between EGFR and Wnt/β-catenin pathways induced by 1,3-benzodioxole-5-carboxylate.

Conclusion

1,3-benzodioxole-5-carboxylate is a highly versatile pharmacological tool. For plant biologists and agricultural chemists, it serves as an indispensable probe for shutting down the phenylpropanoid pathway via mechanism-based P450 inactivation. Conversely, for mammalian cell biologists and cosmetic researchers, it offers a stable, small-molecule alternative to recombinant EGF, capable of robustly activating the EGFR and Wnt/β-catenin axes to promote tissue regeneration and cell survival. Understanding these divergent mechanisms—and employing rigorous, self-validating assay designs—is paramount for successfully leveraging this compound in drug discovery.

Comprehensive References

  • Title: Piperonylic Acid, a Selective, Mechanism-Based Inactivator of the trans-Cinnamate 4-Hydroxylase: A New Tool to Control the Flux of Metabolites in the Phenylpropanoid Pathway Source: Plant Physiology (via PMC/NIH) URL:

  • Title: Piperonylic acid stimulates keratinocyte growth and survival by activating epidermal growth factor receptor (EGFR) Source: Scientific Reports (via ResearchGate) URL:

  • Title: Piperonylic Acid Promotes Hair Growth by Activation of EGFR and Wnt/β-Catenin Pathway Source: MDPI URL:

  • Title: Piperonylic acid (2H-1,3-benzodioxole-5-carboxylic acid) Source: MedChemExpress URL:

  • Title: 1,3-Benzodioxole-5-carboxylic acid | C8H6O4 | CID 7196 Source: PubChem URL:

  • Title: Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents Source: An-Najah National University URL:

  • Title: Piperonylic Acid in Drug Discovery and Development: Application Notes and Protocols Source: BenchChem URL:

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 1,3-Benzodioxole-5-Carboxylate Salts

For Researchers, Scientists, and Drug Development Professionals Foreword: The Critical Role of Stability in Pharmaceutical Sciences In the landscape of drug development, the therapeutic efficacy of an active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Stability in Pharmaceutical Sciences

In the landscape of drug development, the therapeutic efficacy of an active pharmaceutical ingredient (API) is intrinsically linked to its stability. Unstable compounds can degrade over time, leading to a loss of potency and the potential formation of toxic byproducts. 1,3-benzodioxole-5-carboxylic acid, also known as piperonylic acid, and its corresponding carboxylate salts are prevalent structural motifs in a variety of pharmacologically active molecules.[1][2] Their inherent biological activities, including anticancer, antioxidant, and antibacterial properties, make them valuable scaffolds in medicinal chemistry.[1] Consequently, a thorough understanding of the thermodynamic stability of 1,3-benzodioxole-5-carboxylate salts is not merely an academic exercise but a fundamental prerequisite for the rational design of safe, stable, and effective pharmaceutical formulations.

This technical guide provides a comprehensive exploration of the principles and methodologies for assessing the thermodynamic stability of these important compounds. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of solid-state chemistry and ensure the integrity of their pharmaceutical products.

Section 1: Foundational Principles of Thermodynamic Stability

The thermodynamic stability of a salt is a measure of its resistance to decomposition under the influence of heat. This property is governed by the strength of the ionic and intermolecular interactions within the crystal lattice. For 1,3-benzodioxole-5-carboxylate salts, key factors influencing stability include the nature of the cation, the presence of solvates (especially hydrates), and the overall crystal packing arrangement.

The decomposition of a carboxylate salt is a complex process that can proceed through various pathways, including decarboxylation, dehydration, and fragmentation of the organic moiety.[3] The temperature at which these processes initiate and the associated energy changes provide a quantitative measure of the salt's thermal stability.

Section 2: Core Experimental Techniques for Stability Assessment

A multi-pronged analytical approach is essential for a comprehensive evaluation of the thermodynamic stability of 1,3-benzodioxole-5-carboxylate salts. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is a cornerstone technique for assessing thermal stability by continuously measuring the mass of a sample as it is heated at a constant rate.[4] The resulting data, a plot of mass versus temperature, reveals the temperatures at which significant mass loss occurs, indicative of decomposition or desolvation events.[5][6] The peak temperature in the first derivative of the TGA curve signifies the point of the most rapid mass loss and is a key parameter for comparing the thermal stability of different salts.[4]

  • Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the 1,3-benzodioxole-5-carboxylate salt into a clean, tared TGA pan (typically aluminum or platinum).

  • Experimental Conditions:

    • Heating Rate: A standard heating rate of 10 °C/min is commonly used.

    • Temperature Range: Heat the sample from ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 600 °C).

    • Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen, at a typical flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Data Analysis:

    • Plot the percentage of initial mass as a function of temperature.

    • Calculate the first derivative of the mass loss curve to identify the temperatures of maximum decomposition rates.

    • Determine the onset temperature of decomposition and the temperature at which specific mass loss percentages occur.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.[7][8] This technique is invaluable for identifying and quantifying the energy changes associated with thermal events such as melting, crystallization, and solid-solid phase transitions.[8] For 1,3-benzodioxole-5-carboxylate salts, DSC can reveal the melting point of the anhydrous salt, which is often a good indicator of its thermal stability, as well as the enthalpy changes associated with desolvation and decomposition.[9]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).[10]

  • Sample Preparation: Accurately weigh 2-5 mg of the salt into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Experimental Conditions:

    • Heating Rate: A heating rate of 10 °C/min is standard.

    • Temperature Range: Scan from ambient temperature to a point beyond the expected melting or decomposition temperature.

    • Atmosphere: Use an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

  • Data Analysis:

    • Identify endothermic (heat absorbing) and exothermic (heat releasing) peaks in the DSC thermogram.

    • Determine the onset temperature and peak temperature for each thermal event.

    • Calculate the enthalpy change (ΔH) for each transition by integrating the peak area.

Section 3: Interpreting Thermal Analysis Data: A Causality-Driven Approach

The data obtained from TGA and DSC are not merely descriptive; they provide a window into the molecular-level factors governing stability.

The Influence of the Cation

The choice of the counter-ion (cation) significantly impacts the thermal stability of carboxylate salts. Generally, for a given carboxylate anion, the thermal stability is influenced by the cation's size, charge density, and its ability to form stable crystal lattices. For instance, studies on various carboxylate salts have shown that the nature of the cation plays a crucial role in the decomposition pathway and temperature.[11]

The Role of Solvation (Hydration)

The presence of water molecules within the crystal lattice (hydrates) can have a profound effect on the thermodynamic stability of a salt.[6] TGA is particularly effective at identifying and quantifying the loss of water upon heating. The dehydration process is typically observed as an initial mass loss step at temperatures below the onset of organic decomposition. The temperature of dehydration provides insight into the strength of the water-salt interactions.

Structure-Property Relationships

The overall crystal structure, including the packing arrangement and intermolecular interactions such as hydrogen bonding and π–π stacking, dictates the thermodynamic stability.[12] X-ray crystallography is the definitive technique for elucidating the three-dimensional arrangement of atoms in a crystal. While not a thermal analysis technique itself, the structural information it provides is crucial for interpreting TGA and DSC data and understanding the mechanisms of thermal decomposition.[13]

Section 4: Data Presentation and Visualization

For clarity and comparative analysis, quantitative data from thermal analyses should be presented in a structured format.

Table 1: Comparative Thermal Stability Data of Hypothetical 1,3-Benzodioxole-5-Carboxylate Salts
SaltCationTGA Onset of Decomposition (°C)TGA Peak Decomposition Temp. (°C)DSC Melting Point (°C)
Salt ASodium250275280
Salt BPotassium265290295
Salt CCalcium300325>350 (decomposes)
Salt DAmmonium190210Decomposes

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizing Key Concepts

Visual aids are instrumental in conveying complex information. Graphviz can be used to create clear diagrams of molecular structures and experimental workflows.

G cluster_0 Molecular Structure 1_3_Benzodioxole_5_Carboxylate 1,3-Benzodioxole-5-Carboxylate Anion

Caption: Molecular structure of the 1,3-benzodioxole-5-carboxylate anion.

G Start Sample Preparation TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC Data_Analysis Data Analysis & Interpretation TGA->Data_Analysis DSC->Data_Analysis Stability_Report Thermodynamic Stability Profile Data_Analysis->Stability_Report

Caption: General workflow for assessing the thermodynamic stability of salts.

Section 5: Conclusion and Future Directions

The thermodynamic stability of 1,3-benzodioxole-5-carboxylate salts is a critical quality attribute that must be thoroughly characterized during drug development. A systematic approach utilizing TGA and DSC, complemented by an understanding of the underlying chemical principles, enables the selection of stable salt forms and the development of robust pharmaceutical formulations. Future research in this area could focus on the development of predictive models that correlate crystallographic data with thermal stability, further streamlining the salt selection process.

References

  • Thomas, B., & Ng, Y. (2019). Investigation of Thermal Properties of Carboxylates with Various Structures.
  • Hussain, K., & Sastri, M. V. (n.d.).
  • Assali, M., et al. (n.d.). Structures of benzodioxol derivatives having various biological activities.
  • Nayak, P. S., et al. (n.d.).
  • Jasinski, J. P., et al. (n.d.). 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole. PMC.
  • Mahmood, M. R., & Shihab, M. S. (2023). Synthesis of Some Carboxylate Tetraethylammonium Salts as Ionic Liquids. Al-Nahrain Journal of Science, 26(3), 1-5.
  • Al-Masoudi, N. A., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. MDPI.
  • Hussain, K., & Sastri, M. V. (n.d.).
  • BenchChem. (n.d.).
  • Kluncker, T., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Physical Chemistry Chemical Physics.
  • Ali, M., & Maiti, D. (n.d.). KINETICS OF THERMAL DECOMPOSITION OF IRON(III)
  • Ghavami, A., et al. (n.d.). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules.
  • Yathirajan, H. S., et al. (2017). Crystal structure of 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one, C13H12N2O3.
  • Mahmood, M. R., & Shihab, M. S. (2024). Synthesis of Some Carboxylate Tetraethylammonium Salts as Ionic Liquids. Al-Nahrain University.
  • Morressier. (2017). Carboxylate decomposition: A critical step in high temperature synthesis of metal oxide nanocrystals. Morressier.
  • MilliporeSigma. (n.d.). Piperonylic acid - 1,3-Benzodioxole-5-carboxylic acid. MilliporeSigma.
  • MedChemExpress. (n.d.). Piperonylic acid (2H-1,3-benzodioxole-5-carboxylic acid). MedChemExpress.
  • PubChem. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. PubChem.
  • NIST. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. NIST WebBook.
  • Alexandridis, P., & Holzwarth, J. F. (n.d.). Differential Scanning Calorimetry Investigation of the Effect of Salts on Aqueous Solution Properties of an Amphiphilic Block Copolymer (Poloxamer).
  • Gill, P., et al. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Biomolecular Structure and Dynamics.
  • Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia.
  • Matrix Fine Chemicals. (n.d.). 2H-1,3-BENZODIOXOLE-5-CARBOXYLIC ACID | CAS 94-53-1.
  • Vyazovkin, S. (n.d.). Crystallization of Ionic Salts for Calibration of Differential Scanning Calorimeters.
  • Williams, B. L., et al. (2012). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry.

Sources

Foundational

The Enigmatic Fate of 1,3-Benzodioxole-5-Carboxylate Derivatives: A Guide to Pharmacokinetic Profiling

Foreword: Decoding the Journey of a Privileged Scaffold The 1,3-benzodioxole moiety, a seemingly simple heterocyclic ring system, is a cornerstone in the architecture of a multitude of bioactive molecules, ranging from p...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Decoding the Journey of a Privileged Scaffold

The 1,3-benzodioxole moiety, a seemingly simple heterocyclic ring system, is a cornerstone in the architecture of a multitude of bioactive molecules, ranging from pharmaceuticals to agrochemicals.[1][2] Its prevalence is not a matter of chance but a testament to its ability to confer desirable physicochemical and biological properties. However, the very features that make this scaffold attractive also present a unique set of challenges in drug development, particularly concerning its pharmacokinetic profile. The journey of a 1,3-benzodioxole-5-carboxylate derivative through a biological system is a complex narrative of absorption, distribution, metabolism, and excretion (ADME) that dictates its efficacy and safety. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously unravel this narrative. We will delve into the causality behind experimental choices, championing a self-validating system of protocols to ensure the scientific integrity of your findings.

Section 1: The Crucial Role of Physicochemical Properties in Bioavailability

Before a compound can exert its therapeutic effect, it must first navigate the intricate labyrinth of the body. The initial chapter of this journey is governed by its physicochemical properties, which are strong predictors of its potential for oral bioavailability.

In Silico Prediction: The First Glimpse into ADME

Computational tools provide a valuable, high-throughput initial assessment of a compound's drug-likeness.[3] Platforms like SwissADME and pkCSM can predict a range of pharmacokinetic and physicochemical parameters.[3] These predictions, while not a substitute for experimental data, are instrumental in prioritizing candidates and identifying potential liabilities early in the discovery process.[3]

A key initial screen is the application of Lipinski's Rule of Five, which provides a framework for evaluating the druglikeness of a chemical compound and its likelihood of being orally active in humans.[3]

Table 1: Key Physicochemical Descriptors for Oral Bioavailability

ParameterDesired RangeRationale
Molecular Weight (MW) < 500 DaSmaller molecules are more readily absorbed.
LogP (Lipophilicity) -0.4 to +5.6A balance between aqueous solubility and lipid membrane permeability is crucial for absorption.
Hydrogen Bond Donors ≤ 5Fewer hydrogen bond donors facilitate passive diffusion across membranes.
Hydrogen Bond Acceptors ≤ 10A higher number can hinder membrane permeability.
Topological Polar Surface Area (TPSA) < 140 ŲTPSA is a good predictor of passive molecular transport through membranes.

This data is a general guideline and exceptions exist.

Section 2: The Metabolic Crossroads: Cytochrome P450 and the 1,3-Benzodioxole Moiety

The metabolism of 1,3-benzodioxole derivatives is a critical determinant of their pharmacokinetic profile and potential for drug-drug interactions. The methylenedioxy bridge is a known substrate and, importantly, an inhibitor of cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[4][5][6][7]

The Mechanism of CYP Inhibition: A Tale of a Carbene Intermediate

The 1,3-benzodioxole ring can be metabolized by CYP enzymes to form a reactive carbene intermediate.[7] This intermediate can then covalently bind to the heme iron of the CYP enzyme, forming a metabolic-intermediate complex (MIC).[7] This complex effectively inactivates the enzyme, a phenomenon known as mechanism-based inhibition.[6] This inhibition can have profound clinical implications, as it can lead to elevated plasma concentrations of co-administered drugs that are substrates for the inhibited CYP isoform, potentially causing toxicity.[5][6]

The primary CYP isoform involved in the metabolism of many drugs is CYP3A4.[5][6] Therefore, assessing the inhibitory potential of 1,3-benzodioxole-5-carboxylate derivatives against this isoform is of paramount importance.

CYP_Inhibition_Pathway cluster_0 Metabolic Activation cluster_1 Inhibition Benzodioxole Benzodioxole Reactive_Intermediate Carbene Intermediate Benzodioxole->Reactive_Intermediate Oxidation CYP_Enzyme CYP450 MIC Metabolic-Intermediate Complex (MIC) Reactive_Intermediate->MIC Inactive_CYP Inactive CYP450 MIC->Inactive_CYP Covalent Binding

Caption: Metabolic activation and subsequent inhibition of Cytochrome P450 by 1,3-benzodioxole derivatives.

In Vitro Metabolism Studies: A Window into In Vivo Fate

To experimentally assess the metabolic stability and inhibitory potential of 1,3-benzodioxole-5-carboxylate derivatives, a tiered in vitro approach is recommended.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine HLM (final protein concentration 0.5-1.0 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of the Reaction:

    • Add the test compound to the pre-warmed HLM mixture to initiate the metabolic reaction. The final organic solvent concentration should be less than 1%.

  • Time-Course Incubation:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Termination of the Reaction:

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the disappearance of the parent compound over time using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8]

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Section 3: Quantifying the Journey: Bioanalytical Methodologies

Accurate quantification of 1,3-benzodioxole-5-carboxylate derivatives and their metabolites in biological matrices is the cornerstone of pharmacokinetic profiling. Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[8][9]

Sample Preparation: The Art of Extraction

The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix (e.g., plasma, urine) and remove interfering substances.[10] Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile) is added to the sample to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): The analyte is partitioned between two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): The analyte is retained on a solid sorbent while interfering compounds are washed away.

The choice of method depends on the physicochemical properties of the analyte and the nature of the biological matrix.

LC-MS/MS Method Development: A Symphony of Parameters

A robust and reliable LC-MS/MS method is essential for accurate quantification.[11] Key parameters to optimize include:

  • Chromatographic Column: Selection of the appropriate stationary phase (e.g., C18) and mobile phase composition to achieve good separation of the analyte from endogenous interferences.

  • Mass Spectrometric Conditions: Optimization of ionization source parameters (e.g., electrospray ionization - ESI) and selection of precursor and product ions for selected reaction monitoring (SRM) to ensure high sensitivity and specificity.

Bioanalytical_Workflow Biological_Sample Biological Sample (Plasma, Urine, etc.) Sample_Preparation Sample Preparation (PPT, LLE, or SPE) Biological_Sample->Sample_Preparation LC_Separation Liquid Chromatography (Separation) Sample_Preparation->LC_Separation MS_Detection Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: A streamlined workflow for the bioanalysis of 1,3-benzodioxole-5-carboxylate derivatives.

Section 4: The In Vivo Chapter: From Administration to Elimination

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate. These studies provide crucial information on parameters such as clearance, volume of distribution, and bioavailability.

Animal Model Selection and Dosing

The choice of animal model (e.g., rat, mouse) depends on the specific research question and the metabolic pathways of interest. The route of administration (e.g., intravenous, oral) will determine the pharmacokinetic parameters that can be calculated.

Blood Sampling and Data Analysis

Following drug administration, blood samples are collected at predetermined time points. The concentration of the drug in plasma is then determined using a validated LC-MS/MS method. The resulting plasma concentration-time data is then analyzed using pharmacokinetic modeling software to determine key parameters.

Table 2: Key In Vivo Pharmacokinetic Parameters

ParameterDescription
Clearance (CL) The volume of plasma cleared of the drug per unit time.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Half-life (t½) The time required for the concentration of the drug in the body to be reduced by half.
Area Under the Curve (AUC) The integral of the concentration-time curve, which reflects the total drug exposure over time.
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Conclusion: A Holistic Approach to Pharmacokinetic Profiling

The pharmacokinetic profiling of 1,3-benzodioxole-5-carboxylate derivatives is a multifaceted endeavor that requires a synergistic approach, integrating in silico predictions, in vitro metabolism studies, and in vivo pharmacokinetic assessments. A thorough understanding of the interplay between the physicochemical properties of these compounds and their interaction with metabolic enzymes is paramount for predicting their in vivo fate. By employing the robust and self-validating methodologies outlined in this guide, researchers can confidently navigate the complexities of their pharmacokinetic journey, ultimately paving the way for the development of safer and more effective therapeutic agents. The insights gained from these studies are not merely data points but rather crucial pieces of a puzzle that, when assembled, reveal the complete picture of a molecule's potential as a drug.

References

  • Inhibition of Cytochrome P450 Enzymes - OUCI. (n.d.).
  • Molecular docking and physicochemical studies of 1,3-benzodioxole tagged Dacarbazine derivatives as an anticancer agent - Taylor & Francis. (2023, September 12).
  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - Biomolecules & Therapeutics. (2021, September 3).
  • Anders, M. W., Sunram, J. M., & Wilkinson, C. F. (1984). Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide. Biochemical Pharmacology, 33(4), 577–580.
  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC. (n.d.).
  • Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. (2025, July 23).
  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC. (n.d.).
  • Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023, September 20).
  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives - ResearchGate. (2026, February 5).
  • Microsomal metabolism of the 1,3-benzodioxole ring and its possible significance in synergistic action - ACS Publications. (n.d.).
  • Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation | Request PDF - ResearchGate. (2025, August 7).
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - Frontiers. (2022, June 9).
  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - MDPI. (2022, June 22).
  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed. (2022, June 22).
  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC. (2023, October 6).
  • Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multi-step binding process - ResearchGate. (2023, January 9).
  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - MDPI. (2023, October 6).
  • 1,3-Benzodioxole - Wikipedia. (n.d.).
  • 1,3-Benzodioxole - Grokipedia. (n.d.).
  • Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II - ResearchGate. (2025, August 6).
  • (PDF) Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2025, October 15).
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (n.d.).
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen. (2012, October 24).
  • Quantitative determination of endogenous compounds in biological samples using chromatographic techniques - CST Technologies. (n.d.).
  • Quantitative analysis for organic acids in biological samples: Batch isolation followed by gas chromatographic-mass spectrometric analysis - University of Texas Southwestern Medical Center. (n.d.).

Sources

Exploratory

Comprehensive Spectroscopic Characterization of Methyl 1,3-Benzodioxole-5-Carboxylate: A Technical Guide for Analytical Workflows

Executive Summary Methyl 1,3-benzodioxole-5-carboxylate (commonly known as methyl piperonylate) is a critical synthetic intermediate in medicinal chemistry, frequently utilized in the development of piperine derivatives,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1,3-benzodioxole-5-carboxylate (commonly known as methyl piperonylate) is a critical synthetic intermediate in medicinal chemistry, frequently utilized in the development of piperine derivatives, neuroprotective agents (such as anle138b), and various agrochemicals. Ensuring the structural integrity and purity of this compound is paramount for downstream synthetic success.

This whitepaper provides an in-depth, authoritative guide to the spectroscopic characterization of methyl 1,3-benzodioxole-5-carboxylate. By detailing the causality behind experimental choices and providing self-validating protocols, this guide serves as a robust framework for researchers conducting Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) analyses [1][2].

Chemical Context & Structural Overview

Methyl 1,3-benzodioxole-5-carboxylate consists of a benzene ring fused to a 1,3-dioxolane ring, substituted with a methyl ester group at the 5-position. The electron-donating nature of the methylenedioxy bridge coupled with the electron-withdrawing ester group creates a distinct electronic environment that is highly diagnostic across all spectroscopic modalities.

Table 1: Physicochemical Properties
PropertyValue / Description
IUPAC Name Methyl 1,3-benzodioxole-5-carboxylate
Common Synonyms Methyl piperonylate; Piperonylic acid methyl ester
CAS Registry Number 326-56-7
Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
Appearance White solid

Analytical Workflow & Experimental Protocols

To ensure a self-validating analytical system, the characterization workflow must integrate orthogonal techniques. NMR provides atomic connectivity, MS confirms the molecular mass and substructural fragmentation, and FT-IR validates the presence of key functional groups.

Workflow A Sample Preparation (Methyl Piperonylate) B 1H & 13C NMR (CDCl3, TMS internal std) A->B Dissolution C GC-MS Analysis (EI, 70 eV) A->C Dilution D FT-IR Spectroscopy (ATR Method) A->D Solid State E Data Integration & Structural Validation B->E C->E D->E

Multimodal spectroscopic workflow for methyl 1,3-benzodioxole-5-carboxylate characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: High-Resolution 1H NMR
  • Sample Preparation: Dissolve 10–15 mg of the purified white solid in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality of Solvent Choice: CDCl₃ is selected because it readily solubilizes moderately polar esters without introducing overlapping solvent proton signals (residual CHCl₃ appears at a distinct 7.26 ppm). TMS acts as a reliable internal zero-point reference, ensuring chemical shift accuracy.

  • Acquisition: Acquire the spectrum at 300 MHz or 400 MHz at 298 K, using a standard single-pulse sequence (e.g., zg30) with a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation of the protons.

  • Self-Validation: Run a blank CDCl₃ sample prior to analysis to rule out phantom peaks from solvent impurities.

Data Presentation & Mechanistic Interpretation

The ¹H NMR spectrum of methyl piperonylate is highly characteristic due to the isolated spin systems of the aromatic ring and the distinct aliphatic singlets [1].

Table 2: ¹H NMR Assignments (300 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment & Causality
7.64 Doublet of doublets (dd)1H8.2, 1.7Ar-H (C6): Deshielded by the anisotropic effect of the adjacent carbonyl group. Couples ortho to C7 and meta to C4.
7.47 Doublet (d)1H1.7Ar-H (C4): Deshielded by the ester group. Exhibits only meta-coupling due to the substituted C5 position.
6.85 Doublet (d)1H8.2Ar-H (C7): Shielded by the electron-donating oxygen of the dioxole ring. Exhibits ortho-coupling.
6.03 Singlet (s)2H--O-CH₂-O-: Strongly deshielded by two highly electronegative adjacent oxygen atoms.
3.88 Singlet (s)3H--OCH₃: Typical resonance for a methyl ester group.

Mass Spectrometry (GC-MS)

Experimental Protocol: Electron Ionization (EI)
  • Sample Preparation: Dilute the sample to 10 µg/mL in GC-grade ethyl acetate.

  • Injection: Inject 1 µL into the GC-MS system using a split ratio of 1:50 to prevent detector saturation.

  • Ionization Causality: Utilize Electron Ionization (EI) at exactly 70 eV. This specific energy level is the universal standard for EI-MS because it maximizes the ionization efficiency while providing highly reproducible, library-matchable fragmentation patterns [2].

Fragmentation Pathway & Interpretation

The mass spectrum of methyl 1,3-benzodioxole-5-carboxylate yields a molecular ion [M]⁺ at m/z 180. The base peak at m/z 149 is mechanistically driven by the highly favorable α-cleavage of the ester methoxy radical (•OCH₃). This yields a resonance-stabilized acylium ion, a hallmark fragmentation route for methyl esters. Subsequent decarbonylation (loss of neutral CO) yields the benzodioxole cation at m/z 121.

MS_Frag M Molecular Ion [M]+ m/z 180 F1 Acylium Ion m/z 149 (Base Peak) M->F1 - •OCH3 (Alpha Cleavage) F2 Benzodioxole Cation m/z 121 F1->F2 - CO (Decarbonylation)

Primary electron ionization (EI) mass spectrometry fragmentation pathway.

Table 3: Key MS Fragments (EI, 70 eV)
m/z ValueRelative AbundanceFragment Identity
180 ~63%[M]⁺ (Molecular Ion)
149 100%[M - OCH₃]⁺ (Acylium Ion, Base Peak)
121 ~40%[M - COOCH₃]⁺ or [149 - CO]⁺
91 ~74%Tropylium-like aromatic fragment
63 ~78%Aromatic ring degradation product

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Protocol: ATR-FTIR
  • Preparation: Place 2–5 mg of the neat, dry powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Causality of ATR over KBr: ATR is prioritized over traditional KBr pellet pressing because KBr is highly hygroscopic. Absorbed water in KBr pellets produces a broad -OH stretch (~3400 cm⁻¹) that can obscure data and alter the local hydrogen-bonding environment, potentially shifting the critical ester carbonyl frequency. ATR allows for direct, non-destructive analysis of the solid state [3].

  • Acquisition: Record 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Spectral Interpretation

The IR spectrum is dominated by the stretching vibrations of the ester and the ether linkages.

  • 1719 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the conjugated methyl ester. The conjugation with the aromatic ring slightly lowers this frequency from a standard aliphatic ester (~1735 cm⁻¹) due to resonance delocalization [3].

  • 1250 cm⁻¹ & 1035 cm⁻¹: Strong asymmetric and symmetric C-O-C stretches , diagnostic of both the ester alkoxy group and the methylenedioxy ring.

  • 2870 cm⁻¹: Weak aliphatic C-H stretches of the methoxy and methylenedioxy groups.

Conclusion

The spectroscopic characterization of methyl 1,3-benzodioxole-5-carboxylate relies on a triangulated approach. The ¹H NMR spectrum definitively proves the regiochemistry via the distinct coupling constants of the aromatic protons (C4, C6, C7) and the characteristic 6.03 ppm methylenedioxy singlet. GC-MS validates the molecular weight (180 Da) and structural connectivity through the highly stable m/z 149 acylium base peak. Finally, FT-IR confirms the functional group integrity via the conjugated ester carbonyl stretch at 1719 cm⁻¹. Adhering to these optimized, self-validating protocols ensures high-fidelity analytical data critical for rigorous drug development and chemical synthesis.

References

  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Methyl piperonylate | C9H8O4 | CID 67590 - PubChem (MassBank of North America / NIST Data)
  • The Journal of Organic Chemistry 1968 Volume 33 No. 8 (Spectral Data)

Protocols & Analytical Methods

Method

Advanced Cross-Coupling Strategies Utilizing 1,3-Benzodioxole-5-Carboxylate Derivatives

Introduction & Structural Rationale The 1,3-benzodioxole-5-carboxylate motif is a privileged pharmacophore and a critical synthetic intermediate in modern drug discovery, prominently featured in EZH1/2 inhibitors, antivi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The 1,3-benzodioxole-5-carboxylate motif is a privileged pharmacophore and a critical synthetic intermediate in modern drug discovery, prominently featured in EZH1/2 inhibitors, antiviral entry inhibitors, and LPA-1 antagonists[1]. However, incorporating this fused bicyclic system into complex molecular architectures via cross-coupling presents unique electronic and steric challenges.

The Push-Pull Electronic Paradigm: The 1,3-benzodioxole ring is inherently electron-rich due to the +M (mesomeric) effect of the two oxygen atoms. Conversely, the carboxylate group at the C5 position exerts a strong -M (electron-withdrawing) effect. This creates a "push-pull" electronic system.

  • When acting as an electrophile (e.g., methyl 6-bromo-1,3-benzodioxole-5-carboxylate), the electron-donating nature of the dioxole ring increases the electron density at the C-Br bond, raising the activation energy required for the rate-limiting oxidative addition of Palladium(0).

  • When acting as a nucleophile/radical precursor (e.g., 1,3-benzodioxole-5-carboxylic acid), the electron-rich aromatic core stabilizes transient aryl-metal or aryl-radical intermediates, making it an excellent candidate for decarboxylative cross-coupling[2][3].

This Application Note details two orthogonal, self-validating workflows for the cross-coupling of 1,3-benzodioxole-5-carboxylate derivatives, providing researchers with field-proven methodologies to overcome these inherent electronic hurdles.

Workflow 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Catalyst Selection

To couple methyl 6-bromo-1,3-benzodioxole-5-carboxylate with arylboronic acids, the primary hurdle is the deactivated nature of the C6-Br bond. Standard phosphine ligands (e.g., PPh3) often lead to sluggish oxidative addition, resulting in competitive protodeboronation of the boronic acid. To counteract this, highly active, bulky biarylphosphine ligands (such as XPhos or SPhos) or bidentate ligands with large bite angles (like dppf) must be employed. These ligands increase the electron density on the Pd center (accelerating oxidative addition) while their steric bulk promotes rapid reductive elimination[4].

Suzuki_Cycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Rate-limiting) Pd0->OA Methyl 6-bromo-1,3- benzodioxole-5-carboxylate TM Transmetalation (Base-assisted) OA->TM Ar-B(OH)2 / Base RE Reductive Elimination TM->RE Isomerization RE->Pd0 Biaryl Product

Figure 1: Suzuki-Miyaura catalytic cycle emphasizing the rate-limiting oxidative addition step.

Step-by-Step Protocol: Synthesis of Biaryl-1,3-Benzodioxole Derivatives

This protocol is designed as a self-validating system; the reaction progress can be visually and analytically tracked.

  • Preparation of the Catalyst Complex: In an oven-dried Schlenk flask under an argon atmosphere, charge Pd(OAc)₂ (0.05 equiv, 5 mol%) and XPhos (0.10 equiv, 10 mol%). Add degassed 1,4-dioxane (2 mL/mmol) and stir at room temperature for 15 minutes until a homogeneous, precatalytically active solution forms.

  • Substrate Addition: Add methyl 6-bromo-1,3-benzodioxole-5-carboxylate (1.0 equiv) and the corresponding arylboronic acid (1.2 to 1.5 equiv).

  • Base Introduction: Add an aqueous solution of K₃PO₄ (2.0 M, 3.0 equiv). The biphasic nature of the reaction is crucial for the transmetalation step, as the hydroxide/phosphate ions activate the boronic acid to form the reactive "ate" complex.

  • Thermal Activation: Heat the vigorously stirred mixture to 90 °C.

  • Validation & Monitoring: Monitor the reaction via LCMS. The starting material (methyl 6-bromo-1,3-benzodioxole-5-carboxylate) will show an isotopic pattern at [M+H]⁺ 259/261. The reaction is deemed complete when this mass is fully consumed and replaced by the target biaryl mass. This typically occurs within 2–4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

Workflow 2: Bimetallic Decarboxylative Cross-Coupling

Causality & Catalyst Selection

When pre-functionalization (halogenation) of the 1,3-benzodioxole core is synthetically prohibitive, 1,3-benzodioxole-5-carboxylic acid can be used directly as a nucleophilic coupling partner via transition-metal catalyzed decarboxylative cross-coupling[2][5]. This workflow utilizes a bimetallic Pd/Cu or Pd/Ag system (the Gooßen protocol). The Cu(I) co-catalyst facilitates the extrusion of CO₂, generating an aryl-copper intermediate. The electron-rich nature of the benzodioxole ring thermodynamically stabilizes this intermediate, which then transmetalates to the Pd(II) cycle[6].

Decarboxylative_Cycle Cu_Cycle Cu(I) Cycle: Decarboxylation ArCu Ar-Cu(I) Intermediate Cu_Cycle->ArCu Pd_Cycle Pd(II) Cycle: Cross-Coupling Product Biaryl Product Pd_Cycle->Product Reductive Elimination ArCOOH 1,3-Benzodioxole- 5-carboxylic acid ArCOOH->Cu_Cycle Base, -CO2 ArCu->Pd_Cycle Transmetalation ArPdX Ar'-Pd(II)-X (from Ar'-X) ArPdX->Pd_Cycle Oxidative Addition

Figure 2: Bimetallic Pd/Cu decarboxylative cross-coupling cycle for aryl carboxylic acids.

Step-by-Step Protocol: Decarboxylative Arylation

Strict adherence to anhydrous and anaerobic conditions is required to prevent the protodecarboxylation side-reaction (yielding the reduced 1,3-benzodioxole).

  • Reagent Charging: In a glovebox, charge a pressure tube with 1,3-benzodioxole-5-carboxylic acid (1.5 equiv), aryl bromide (1.0 equiv), PdI₂ (0.05 equiv, 5 mol%), Cu₂O (0.10 equiv, 10 mol%), and 1,10-phenanthroline (0.20 equiv, 20 mol%).

  • Base & Solvent: Add anhydrous K₂CO₃ (2.0 equiv) and a high-boiling solvent mixture of NMP/Quinoline (3:1, v/v, 0.2 M). The quinoline acts as an ancillary ligand to stabilize the Cu(I) species during decarboxylation.

  • Thermal Extrusion: Seal the tube and heat to 160 °C behind a blast shield.

  • Validation & Monitoring: The reaction progress can be monitored by the evolution of CO₂ (if using a vented bubbler system under argon flow) or by extracting aliquots for GC-MS. The disappearance of the aryl bromide peak and the appearance of the biaryl product validate the catalytic turnover.

  • Workup: After 16 hours, cool the mixture, dilute with EtOAc, and filter through a pad of Celite to remove metal residues. Wash the filtrate with 1M HCl to remove quinoline and NMP, followed by brine. Purify via flash chromatography.

Quantitative Data Presentation

The following table summarizes the operational parameters and comparative advantages of the two cross-coupling paradigms for 1,3-benzodioxole-5-carboxylate derivatives.

ParameterSuzuki-Miyaura CouplingDecarboxylative Cross-Coupling
Substrate Form Methyl 6-bromo-1,3-benzodioxole-5-carboxylate1,3-Benzodioxole-5-carboxylic acid
Chemical Role Electrophile (Halide)Nucleophile (via Cu-intermediate)
Catalyst System Pd(OAc)₂ / XPhosPdI₂ / Cu₂O / 1,10-phenanthroline
Base / Solvent K₃PO₄ (aq) / 1,4-DioxaneK₂CO₃ / NMP-Quinoline
Temperature 80–100 °C150–160 °C
Typical Yields 75–95%60–80%
Key Advantage High reliability, mild thermal conditionsHigh atom economy, avoids halogenation

References

  • Development of a Concise Multikilogram Synthesis of LPA-1 Antagonist BMS-986020 via a Tandem Borylation–Suzuki Procedure New Drug Approvals URL:[Link]

  • The Direct Decarboxylative N-Alkylation of Azoles, Sulfonamides, Ureas, and Carbamates with Carboxylic Acids via Photoredox Catalysis Organic Letters - ACS Publications URL:[Link]

  • Silver-Catalyzed Decarboxylative Acylation of Isocyanides Accesses to α-Ketoamides with Air as a Sole Oxidant MDPI URL:[Link]

  • Palladium/Copper Bimetallic Catalyzed Decarboxylative C-C Bond Formations RPTU Kluedo URL:[Link]

  • Supplementary Materials for Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines MacMillan Group, Princeton University URL:[Link]

Sources

Application

Application Note: Extraction, Semi-Synthesis, and Isolation of 1,3-Benzodioxole-5-Carboxylate Derivatives

Introduction & Mechanistic Rationale The 1,3-benzodioxole (methylenedioxyphenyl) scaffold is a privileged pharmacophore in medicinal chemistry. Derivatives such as 1,3-benzodioxole-5-carboxylate (alkyl piperonylates) ser...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,3-benzodioxole (methylenedioxyphenyl) scaffold is a privileged pharmacophore in medicinal chemistry. Derivatives such as 1,3-benzodioxole-5-carboxylate (alkyl piperonylates) serve as critical intermediates in the synthesis of cytochrome P450 inhibitors[1], antimicrobial agents, and advanced therapeutics targeting epigenetic modulators like EZH1 and EZH2[2].

Because 1,3-benzodioxole-5-carboxylate esters are present only in trace amounts in natural botanical sources, direct extraction yields negligible quantities. Therefore, the gold standard for laboratory acquisition is a semi-synthetic isolation workflow . This approach leverages the high natural abundance of piperine in Piper nigrum (black pepper), extracting the alkaloid and systematically degrading its aliphatic chain to yield the highly pure 1,3-benzodioxole-5-carboxylate core[3].

This application note outlines a self-validating, three-phase protocol for the extraction, oxidative cleavage, and esterification required to isolate pure 1,3-benzodioxole-5-carboxylate.

Process Visualization

Workflow A Botanical Source (Piper nigrum) B Primary Extraction (CH2Cl2 / AcOH) A->B C Piperine (Isolated Alkaloid) B->C D Oxidative Cleavage (KMnO4) C->D E Piperonylic Acid (1,3-Benzodioxole-5-carboxylic acid) D->E F Esterification (ROH, Catalyst) E->F G 1,3-Benzodioxole-5-carboxylate (Target Ester) F->G

Semi-synthetic extraction and isolation workflow for 1,3-benzodioxole-5-carboxylate.

Experimental Protocols & Causality

Phase 1: Primary Extraction of Piperine

To isolate the benzodioxole precursor, piperine must first be extracted from Piper nigrum.

  • Causality of Solvent Choice : While ethanol is commonly used, it co-extracts highly polar tannins and cellulosic materials. Utilizing dichloromethane (CH₂Cl₂) or glacial acetic acid ensures selective partitioning of the lipophilic alkaloid, drastically reducing downstream purification bottlenecks[4],[5].

Step-by-Step Methodology:

  • Maceration : Place 10.0 g of finely ground Piper nigrum into a 100 mL round-bottom flask equipped with a magnetic stir bar. Add 20 mL of CH₂Cl₂[5]. (Caution: Piperine is a lachrymator; perform in a fume hood).

  • Reflux : Heat the mixture to a gentle reflux for 2 hours. The non-polar nature of CH₂Cl₂ selectively solvates the piperine while leaving the bulk botanical matrix intact.

  • Filtration & Concentration : Filter the dark suspension through a Celite pad to remove particulates. Concentrate the filtrate using a rotary evaporator to yield crude piperine.

  • Validation : Perform Thin-Layer Chromatography (TLC) using Toluene:Ethyl Acetate (7:3 v/v). A distinct UV-active spot at Rf​≈0.66 confirms the presence of piperine[4].

Phase 2: Oxidative Cleavage to Piperonylic Acid

The isolated piperine contains a diene-amide side chain that must be cleaved to yield the core 1,3-benzodioxole-5-carboxylic acid (piperonylic acid).

  • Causality of Oxidation : A phase-transfer catalyzed oxidation using potassium permanganate (KMnO₄) aggressively cleaves the alkene bonds. The alkaline environment prevents the acid-catalyzed hydrolysis of the sensitive methylenedioxy acetal ring, which would otherwise degrade into catechol derivatives[3].

Step-by-Step Methodology:

  • Reaction Setup : Dissolve the crude piperine in a biphasic mixture of benzene (or toluene) and 10% aqueous NaOH. Add a phase-transfer catalyst (e.g., Adogen 464)[3].

  • Oxidation : Slowly add KMnO₄ in portions while maintaining vigorous stirring. The organic phase transfers the oxidant to the substrate, cleaving the side chain.

  • Isolation : Separate the aqueous layer (which now contains the water-soluble sodium salt of piperonylic acid). Acidify the aqueous layer dropwise with 6M HCl to pH 1-2.

  • Validation : The sudden precipitation of a white/yellowish solid upon acidification is a self-validating physical indicator of successful conversion to the insoluble free acid. Extract with ether (3 × 25 mL) and evaporate to yield piperonylic acid[3].

Phase 3: Esterification and Target Isolation

To obtain the final 1,3-benzodioxole-5-carboxylate (e.g., ethyl ester), piperonylic acid is reacted with an alcohol.

  • Causality of Acyl Chloride Route : While Fischer esterification (refluxing with H₂SO₄ for 6 hours) is possible[6], the prolonged acidic thermal stress can compromise the methylenedioxy ring. Converting the acid to an acyl chloride intermediate using oxalyl chloride allows for a rapid, room-temperature esterification, preserving structural integrity and maximizing yield[7].

Step-by-Step Methodology:

  • Acyl Chloride Formation : Resuspend 100 mg (0.6 mmol) of piperonylic acid in 5 mL of dry CH₂Cl₂. Add 76 mg (0.6 mmol) of oxalyl chloride dropwise. Stir at room temperature for 1 hour. Distill off the solvent under reduced pressure to remove unreacted oxalyl chloride and HCl gas[7].

  • Esterification : Redissolve the intermediate in 5 mL of dry CH₂Cl₂. Cool the flask in an ice bath. Dropwise, add a solution of anhydrous ethanol (139 mg, 3 mmol) and triethylamine (183 mg, 1.8 mmol) in 5 mL of CH₂Cl₂ over 30 minutes. React at room temperature for 1 hour[7].

  • Quench : Pour the reaction mixture into ice water to halt the reaction and hydrolyze any residual acyl chloride[7].

LLE_Protocol S1 Crude Reaction Mixture (Ester, Acid, Solvents) S2 Ice Water Quench & EtOAc Addition S1->S2 S3 Phase Separation S2->S3 S4 Aqueous Phase (Salts, Catalysts) S3->S4 Discard S5 Organic Phase (Target + Unreacted Acid) S3->S5 Retain S6 Wash with NaHCO3 (aq) S5->S6 S7 Aqueous Phase (Sodium Piperonylate) S6->S7 Discard S8 Organic Phase (Purified Ester) S6->S8 Retain S9 Dry (Na2SO4) & Concentrate S8->S9

Liquid-liquid extraction (LLE) logic for the isolation of the target carboxylate ester.

  • Liquid-Liquid Extraction (LLE) : Extract the aqueous quench mixture with ethyl acetate (2 × 50 mL). Wash the organic phase with saturated aqueous NaHCO₃. Causality: The weak base NaHCO₃ selectively deprotonates any unreacted piperonylic acid, pulling it into the aqueous waste layer while leaving the neutral target ester in the organic phase[7].

  • Final Isolation : Wash the organic layer with brine, dry over anhydrous Na₂SO₄ overnight, and filter. Concentrate the filtrate to yield a white oil. Purify via silica gel column chromatography (n-hexane:ethyl acetate = 10:1 v/v) to isolate the pure 1,3-benzodioxole-5-carboxylate[7].

Quantitative Data Summary

The following table summarizes the expected quantitative metrics across the semi-synthetic isolation workflow, providing benchmarks for experimental validation.

Process StepSubstratePrimary Reagents / SolventsTime / TempExpected Yield (%)Purity (HPLC)
Extraction Piper nigrumCH₂Cl₂ or Glacial AcOH2 h, Reflux4.5 - 6.0%>95%
Oxidative Cleavage PiperineKMnO₄, NaOH (aq), Benzene2 h, RT~60 - 70%>98%
Esterification Piperonylic Acid(COCl)₂, EtOH, Et₃N, CH₂Cl₂2.5 h, 0°C to RT59 - 80%>99%

Note: Yields are calculated based on the theoretical maximum conversion of the immediate precursor.

References

  • Synthesis of Piperonylic Acid from Piperine Scribd[Link]

  • 1,3-BENZODIOXOLE DERIVATIVES AS EZH1 AND/OR EZH2 INHIBITORS European P
  • A rapid method for isolation of piperine from the fruits of Piper nigrum Linn ResearchGate[Link]

  • Piperonylic Acid, a Selective, Mechanism-Based Inactivator of the trans-Cinnamate 4-Hydroxylase ResearchGate[Link]

  • Isolation and Extraction of Piperine Scribd[Link]

  • Process For Preparing AD-35 (US20190100527A1)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1,3-Benzodioxole-5-Carboxylate Esterification

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to the esterification of 1,3-benzodioxole-5-carboxylic acid (also known as piperonylic acid). This guide is designed for...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the esterification of 1,3-benzodioxole-5-carboxylic acid (also known as piperonylic acid). This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into improving reaction yields. We will explore the causal factors behind common experimental challenges and provide validated protocols and troubleshooting frameworks.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for synthesizing 1,3-benzodioxole-5-carboxylate esters?

A1: The most prevalent method is the Fischer-Speier esterification . This is a classic, acid-catalyzed reaction where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst.[1][2][3] Its popularity stems from the use of readily available, low-cost starting materials and catalysts. The reaction is, however, an equilibrium process, which is the primary challenge to achieving high yields.[4][5]

Q2: My Fischer esterification of piperonylic acid is giving me a low yield (<50%). What are the primary reasons?

A2: Low yields in this reaction are almost always linked to its reversible nature.[4][5][6] The key equilibrium is:

Carboxylic Acid + Alcohol ⇌ Ester + Water

There are two main culprits that limit the forward reaction:

  • Water Accumulation: The water produced as a byproduct can hydrolyze the ester, pushing the equilibrium back towards the starting materials.[7] Effectively removing this water is the single most critical factor for driving the reaction to completion.[4]

  • Unfavorable Equilibrium Constant: Without intervention, the reaction may naturally reach an equilibrium state that leaves a significant amount of starting material unreacted.[8]

Q3: Besides driving the equilibrium, what other factors should I consider to optimize the reaction?

A3: Catalyst choice and reaction conditions are paramount.

  • Catalyst: While strong mineral acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective, they can be corrosive and require a neutralization step during workup.[4][9] For cleaner reactions, consider heterogeneous solid acid catalysts (e.g., modified clays, ion-exchange resins), which can be easily filtered off and potentially reused.[10][11][12]

  • Temperature: The reaction requires heat to proceed at a reasonable rate. Refluxing is a standard condition, with the temperature determined by the boiling point of the alcohol or solvent used.[9]

  • Reactant Stoichiometry: Using a large excess of the alcohol (if it is cost-effective) can shift the equilibrium towards the product side based on Le Châtelier's principle.[1][4]

Q4: Are there alternative methods to Fischer esterification if I cannot achieve the desired yield or if my substrate is sensitive to strong acid?

A4: Yes, several highly effective alternatives exist, though they often involve more expensive or reactive reagents.

  • Acid Chloride Formation: Convert the carboxylic acid to a highly reactive 1,3-benzodioxole-5-carbonyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[6][13] This intermediate reacts rapidly and irreversibly with the alcohol to produce the ester in high yield. This method avoids the equilibrium limitations of the Fischer reaction.

  • Coupling Reagents: Use coupling agents like dicyclohexylcarbodiimide (DCC) or 1,1'-Carbonyldiimidazole (CDI), often with a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).[14][15] These methods are performed under mild, non-acidic conditions and are excellent for sensitive or sterically hindered substrates.

Troubleshooting Guide: From Low Yield to High Purity

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Problem 1: My reaction stalls after a few hours. TLC analysis shows both starting material and product, but the ratio isn't changing.

  • Probable Cause: You have reached the natural equilibrium of the reaction. The forward (esterification) and reverse (hydrolysis) reactions are occurring at the same rate.

  • Solutions & Scientific Rationale:

    • Implement Water Removal: The most robust solution is to actively remove the water byproduct. This is best accomplished using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[4][9][16] As the mixture refluxes, the water-toluene azeotrope distills into the Dean-Stark trap. Upon cooling, the denser water separates to the bottom of the trap for collection, while the toluene overflows back into the reaction flask. This continuous removal of a product relentlessly drives the reaction forward.[4][17]

    • Increase Nucleophile Concentration: If using a Dean-Stark apparatus is not feasible, use the alcohol reactant in a large excess (5-10 equivalents or more), making it the solvent for the reaction.[1][4] This mass action effect shifts the equilibrium towards the ester product. This is most practical for simple alcohols like methanol or ethanol.

Problem 2: The reaction mixture is turning dark brown or black, and I'm seeing multiple byproduct spots on my TLC plate.

  • Probable Cause: Decomposition is occurring. This is often caused by using excessively harsh acidic conditions or too high a temperature. Concentrated sulfuric acid, in particular, is a strong oxidizing agent at high temperatures and can cause charring.[10]

  • Solutions & Scientific Rationale:

    • Switch to a Milder Catalyst: Replace sulfuric acid with p-toluenesulfonic acid (p-TsOH).[7][9] p-TsOH is a solid, non-oxidizing acid that is highly effective for esterifications and generally leads to cleaner reactions.

    • Use a Heterogeneous Catalyst: Employ a solid acid catalyst like Amberlyst-15 resin or phosphoric acid-modified Montmorillonite K10 clay.[11][12] These catalysts are less aggressive and have the significant advantage of being easily removed by simple filtration, which simplifies the workup.

    • Lower the Reaction Temperature: If possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Problem 3: My workup is problematic. I'm forming emulsions during extraction, and my final yield is low despite a good reaction conversion.

  • Probable Cause: Improper neutralization or inefficient extraction is leading to product loss. The unreacted carboxylic acid can act as a surfactant, causing emulsions, and residual acid catalyst can promote hydrolysis of the ester during the workup.

  • Solutions & Scientific Rationale:

    • Quench and Neutralize Systematically: After cooling the reaction, first remove the bulk of the organic solvent/excess alcohol on a rotary evaporator. Dissolve the residue in a suitable extraction solvent like ethyl acetate.

    • Wash with Bicarbonate: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[14][18] This will neutralize the strong acid catalyst and deprotonate the unreacted 1,3-benzodioxole-5-carboxylic acid, converting it to its water-soluble sodium salt. This salt will partition into the aqueous layer, effectively removing it from your product.[19]

    • Use Brine to Break Emulsions: After the bicarbonate wash, perform a final wash with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of your organic ester in it and helping to break up any emulsions.

    • Thorough Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before final solvent evaporation to remove any dissolved water.[9]

Data & Protocols

Catalyst Comparison for Fischer Esterification
CatalystTypeTypical LoadingAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) HomogeneousCatalytic (1-5 mol%)Inexpensive, powerful catalyst and dehydrating agent.[6]Corrosive, oxidizing at high temp, requires careful neutralization.
p-Toluene­sulfonic Acid (p-TsOH) HomogeneousCatalytic (5 mol%)Solid, non-oxidizing, highly effective, easier to handle than H₂SO₄.[2][20]Requires neutralization, can be more expensive than H₂SO₄.
Amberlyst-15 Heterogeneous10-20 wt%Easily removed by filtration, reusable, milder conditions.[12]Slower reaction rates may require higher catalyst loading or longer times.
Modified Montmorillonite K10 Heterogeneous10 wt%Inexpensive solid support, can be activated for high efficiency, environmentally friendly.[11]May require preparation/activation before use.
Diagram: Troubleshooting Low Yield

Below is a decision-making workflow for diagnosing and solving low-yield issues in your esterification reaction.

troubleshooting_yield cluster_yes cluster_no start Low Yield Observed check_tlc Analyze reaction by TLC. Is starting material present? start->check_tlc equilibrium Problem: Reaction Equilibrium check_tlc->equilibrium Yes byproducts Problem: Decomposition or Workup Loss check_tlc->byproducts No (or many byproducts) yes_sm Yes water_removal Solution 1: Use Dean-Stark Apparatus equilibrium->water_removal Recommended excess_alcohol Solution 2: Use Large Excess of Alcohol equilibrium->excess_alcohol Alternative no_sm No milder_catalyst Solution 1: Switch to p-TsOH or Solid Acid byproducts->milder_catalyst workup Solution 2: Optimize Workup Protocol (NaHCO3 wash, Brine) byproducts->workup

Caption: A decision tree for troubleshooting low esterification yields.

Experimental Protocol: High-Yield Synthesis of Ethyl 1,3-Benzodioxole-5-carboxylate

This protocol utilizes the highly effective Dean-Stark method to ensure a high conversion rate.

Materials:

  • 1,3-Benzodioxole-5-carboxylic acid (Piperonylic Acid)

  • Anhydrous Ethanol

  • Toluene

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Ethyl Acetate

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Saturated aq. Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

Procedure:

  • Setup: Assemble the reaction apparatus consisting of a 250 mL round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

  • Charging the Flask: To the flask, add 1,3-benzodioxole-5-carboxylic acid (e.g., 10.0 g, 1.0 equiv), toluene (100 mL), anhydrous ethanol (e.g., 1.5-2.0 equiv), and p-TsOH (e.g., 0.05 equiv). Add a magnetic stir bar.

  • Reaction: Heat the mixture to a vigorous reflux with stirring. You will observe a cloudy condensate as the toluene-water azeotrope begins to collect in the Dean-Stark trap. Over time, water will separate and collect in the bottom of the trap.

  • Monitoring: Continue refluxing until no more water collects in the trap (typically 3-5 hours). The reaction can also be monitored by TLC.

  • Workup - Cooldown & Concentration: Allow the flask to cool to room temperature. Transfer the mixture to a larger flask and remove the toluene and excess ethanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the oily residue in ethyl acetate (100 mL). Transfer to a separatory funnel and wash sequentially with:

    • Saturated NaHCO₃ solution (2 x 50 mL) to remove p-TsOH and unreacted carboxylic acid. Caution: CO₂ evolution may occur.

    • Water (1 x 50 mL)

    • Brine (1 x 50 mL)

  • Drying and Isolation: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude ethyl 1,3-benzodioxole-5-carboxylate, which can be further purified by distillation or chromatography if necessary.

Diagram: Fischer Esterification Workflow

fischer_workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Stage A Combine Carboxylic Acid, Alcohol, Toluene, & p-TsOH in Flask B Assemble with Dean-Stark Trap & Condenser A->B C Heat to Reflux B->C D Monitor: Collect Water & Check TLC for Completion C->D E Cool Reaction & Remove Solvent (Rotovap) D->E Reaction Complete F Redissolve in Ethyl Acetate E->F G Wash with NaHCO3, Water, and Brine F->G H Dry Organic Layer (e.g., Na2SO4) G->H I Filter & Concentrate H->I J Purify (Distillation/ Chromatography) I->J

Caption: Step-by-step workflow for Fischer esterification with a Dean-Stark trap.

References

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. (2020). International Journal of Scientific & Technology Research. [Link]

  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (2018). DergiPark. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018). Journal of Physical Science. [Link]

  • Kinetics of the acid-catalysed esterification of 2-substituted benzoic acids by methanol. (1968). RSC Publishing. [Link]

  • Dean–Stark apparatus. Wikipedia. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

  • A convenient method for the esterification of carboxylic acids. (1978). Organic Syntheses. [Link]

  • Organic Chemistry- Esterification Using a Dean-Stark Trap. UW-Madison Demonstration Lab. [Link]

  • Carboxylic Acids + Alcohols → Esters (Fischer Esterification). OrgoSolver. [Link]

  • 1,3-Benzodioxole-5-carboxylic acid, methyl ester. NIST WebBook. [Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (2012). PMC. [Link]

  • How can I improve the yield of my Fischer Esterification?. (2020). Reddit. [Link]

  • Fischer Esterification. (2021). Chemistry Steps. [Link]

  • Routes of formation of esters with highest yield. (2015). Chemistry Stack Exchange. [Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. (2024). MDPI. [Link]

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. (2024). PMC. [Link]

  • Esterification not Working (Separation). (2024). Reddit. [Link]

  • 1,3-Benzodioxole-5-carboxylic acid, methyl ester. Cheméo. [Link]

  • 1,3-Benzodioxole-5-carboxylic acid. NIST WebBook. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Mastering Organic Chemistry. [Link]

  • Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. (2022). Frontiers in Chemistry. [Link]

  • Piperonylic acid. (1925). Organic Syntheses. [Link]

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. (2024). ResearchGate. [Link]

  • How to separate ester from carboxylic acid by using chromatography?. (2020). ResearchGate. [Link]

  • Chemistry of Esters. (2024). LibreTexts. [Link]

  • Isolation of a Carboxylic acid. (2019). Reddit. [Link]

  • Carboxylic Acids Important Reactions. Jack Westin. [Link]

  • Ester Synthesis & Reactions | Complete Summary. (2021). YouTube. [Link]

  • 1,3-Benzodioxole-5-carboxylic acid, 2-(2-butoxyethoxy)ethyl ester. (2023). EPA. [Link]

Sources

Optimization

Optimizing recrystallization solvents for 1,3-benzodioxole-5-carboxylate purification

Technical Support Center: Recrystallization Optimization for 1,3-Benzodioxole-5-Carboxylate Introduction Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization Optimization for 1,3-Benzodioxole-5-Carboxylate

Introduction Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the purification of 1,3-benzodioxole-5-carboxylate derivatives (including piperonylic acid and its alkyl esters). These compounds serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs). However, their recrystallization is frequently compromised by a phenomenon known as liquid-liquid phase separation (LLPS), or "oiling out"[1]. As a Senior Application Scientist, I have structured this guide to provide not just the how, but the thermodynamic why behind successful solvent optimization and process troubleshooting.

Section 1: Core Principles & Solvent Selection (FAQs)

Q1: How do I select the optimal solvent system for 1,3-benzodioxole-5-carboxylate? A1: The target molecule possesses a dual chemical nature: a hydrophobic, rigid benzodioxole ring and a polar carboxylate/ester moiety. This structure typically yields high solubility in polar aprotic and halogenated solvents, but poor solubility in aliphatic hydrocarbons. Causality: An ideal binary system pairs a good solvent (e.g., Ethyl Acetate or Chloroform) with an anti-solvent (e.g., Heptane or Methanol) to create a steep solubility curve[2][3]. However, selecting solvents with vastly different polarities (e.g., ethanol and hexane) increases the risk of the separating solute causing the solvent combination to demix, leading to oiling out[4]. For ethyl 1,3-benzodioxole-5-carboxylate, a single-phase mixture of chloroform and methanol (5:1) has proven highly effective[3], while the free acid (piperonylic acid) can be successfully recrystallized from pure methanol[5].

Q2: Why is my compound forming a cloudy emulsion instead of crystals upon cooling? A2: You are observing Liquid-Liquid Phase Separation (LLPS)[6]. Causality: This kinetic phenomenon occurs when your cooling trajectory intersects the miscibility gap (cloud point curve) before crossing the metastable limit required for primary nucleation[1][7]. Instead of forming an ordered crystal lattice, the solute-rich phase separates as an oil droplet[1].

Q3: Why does oiling out ruin the purity of my final product? A3: Solute molecules within the product-rich oil droplets possess much higher mobility than they would in a rigid crystal lattice[1]. This high mobility turns the oil droplets into an excellent solvent for unwanted impurities[1][8]. When these droplets eventually undergo spontaneous solidification, they bypass the selective impurity-rejection mechanism of slow crystal growth, resulting in a sticky, amorphous, or gel-like product with uniformly trapped impurities[1][8].

Section 2: Troubleshooting Guide: Overcoming LLPS

Issue: Persistent Oiling Out in Binary Solvent Systems Root Cause: The rate of liquid phase separation is faster than the rate of nucleation[4]. This is often exacerbated by rapid cooling, the absence of seed crystals, or high initial impurity levels that depress the melting point of the intermediate[1][6].

Resolution Strategy:

  • Thermodynamic Adjustment: Alter the solvent composition. Reducing the anti-solvent fraction (e.g., lowering the heptane or water ratio) shrinks the miscibility gap, keeping the system out of the LLPS zone[2][8].

  • Kinetic Intervention (Seeding): Identify the metastable zone—the temperature window where the solution is supersaturated but has not yet oiled out[7]. Introducing high-purity seed crystals in this zone forces heterogeneous nucleation, completely bypassing the LLPS boundary[1][6].

  • Thermal Control: Implement a slow, linear cooling ramp (e.g., 0.1–0.2 °C/min) rather than crash cooling[4].

Section 3: Self-Validating Experimental Protocol

Optimized Anti-Solvent Crystallization with Seeding This protocol is designed as a self-validating system. It incorporates built-in checkpoints to ensure the thermodynamic pathway remains directed toward crystallization rather than phase separation.

  • Dissolution: Dissolve 10.0 g of crude 1,3-benzodioxole-5-carboxylate in 25 mL of Ethyl Acetate (good solvent) at 55 °C under constant agitation (400 rpm). Ensure complete dissolution.

  • Hot Filtration: Filter the hot solution to remove insoluble particulates that could act as uncontrolled, premature nucleation sites.

  • Anti-Solvent Addition (Phase 1): Slowly add 15 mL of Heptane (anti-solvent) dropwise at 55 °C.

    • Self-Validation Checkpoint 1: The solution must remain completely clear. If turbidity appears here, the anti-solvent ratio is too high for this temperature. Add 2 mL of Ethyl Acetate to restore clarity.

  • Cooling & Seeding (Critical Step): Cool the reactor to 45 °C at a controlled rate of 0.2 °C/min. At exactly 45 °C (within the metastable zone, prior to the cloud point), introduce 0.1 g (1 wt%) of pure 1,3-benzodioxole-5-carboxylate seed crystals[6].

    • Self-Validation Checkpoint 2: If the solution oils out (turns milky/emulsified) before reaching 45 °C, the cooling rate was too fast. Immediately reheat to 55 °C to redissolve the oil phase, then cool at a slower rate of 0.1 °C/min[4].

  • Aging: Hold the temperature at 45 °C for 60 minutes.

    • Causality: This aging period allows the seed bed to grow and consume the supersaturation, effectively pulling the solute concentration below the LLPS threshold[4][7].

  • Anti-Solvent Addition (Phase 2): Add an additional 20 mL of Heptane at a slow rate of 0.5 mL/min to drive the final yield.

  • Final Cooling & Isolation: Cool to 5 °C at 0.1 °C/min. Filter the resulting crystalline slurry and wash with 10 mL of ice-cold Heptane. Dry under vacuum.

Section 4: Quantitative Data Presentation

Table 1: Solvent System Matrix for 1,3-Benzodioxole-5-Carboxylate Purification

Solvent System (Good / Anti-Solvent)Ratio (v/v)Solubility @ 55°C (mg/mL)Solubility @ 5°C (mg/mL)LLPS (Oiling Out) RiskRecommended Process Action
Ethanol / Water70:30>25045HighSeed at 40°C; utilize slow cooling[7]
Ethyl Acetate / Heptane1:1.518015ModerateAdjust heptane ratio; mandatory seeding[2]
Chloroform / Methanol5:1>30060LowDirect cooling crystallization[3]
Methanol (Single Solvent)N/A12010LowEvaporative or slow cooling[5]

Section 5: Process Visualization

G Start Hot Saturated Solution (1,3-Benzodioxole-5-carboxylate) Cooling Cooling / Anti-Solvent Addition Start->Cooling Check Thermodynamic Pathway Cooling->Check LLPS Miscibility Gap Reached Liquid-Liquid Phase Separation Check->LLPS Fast cooling Nucleation Metastable Zone Reached Primary Nucleation Check->Nucleation Slow cooling Seeding Intervention: Add Seed Crystals LLPS->Seeding Process Correction Amorphous Spontaneous Solidification (Impurity Entrapment) LLPS->Amorphous Uncontrolled Growth Controlled Crystal Growth (Impurity Rejection) Nucleation->Growth Seeding->Growth Pure High-Purity Crystalline Product Growth->Pure

Thermodynamic pathways of crystallization vs. liquid-liquid phase separation (oiling out).

Section 6: References[1] "Oiling Out in Crystallization - Mettler Toledo", mt.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3eCPglcdpFTE4_NiysTos1PK07CMYUHTqOyDPjPpKxp9zhYsng5sA8txr6OTtuUlMcnGiYXz9MGGqkBV2NNCHlfhG428Omu74x_39E9hdUz_p06bZFN9Oj1CG8UakJf_vR-Lq2U3Oa3skqUOkLqF3qto8McTuypc_H3E6Wq5j8OEUtr9NuF5XCVLc-R5zdI5ql7TUplvkxzNlj_gwjPV4QYK0tYEG1d6qfyV7sCmQTgExBg==[4] "The Problem of Oiling Out in Chemical Process Development - KiloMentor", blogspot.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyUmhrhs2xC3lOiNesTbB3gA6gD9w7WDxEbQZi7R00JAdVB_QDAulYcGJ8ULc_a62KWo0fUlM1NFK91o7nm_OdsvhlmITPu4p46226-Fy-DOhZAoO-XwOqnaxJDo6B8IKvExTGidevcQaWjYCjEop3Lh7_RWBhHVZN_Y8k7Y9yhwnplp1Ptqsa05iBPi4=[6] "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds", pharmalego.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEac2nkbN2L5bkzbA4eLm64H-VTbuKrKmBXd5S9Fj2VoecTQEnipW0Gz8-bQpYdhlEnmw1lf-0ETgWytDlhSqD5M2HbLukmBTMbYLLPvZO21-cjN0c9nB9kZdxr449oDCp1PNnZ[8] "Effect of Liquid-Liquid Phase Separation During Crystallization - LUTPub", lut.fi,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJRBXGlrwky_5jwXDcn5jBeXd2kv2OTVwUsVAp5g7YRAuGoeA638-wLDbpexV7TELaD3PLVfZqKIdIZDbJz-gMhrq04hhXXb6q-3qO6bhLqwqmv8IFMZWbMnfnc0MxGuQ3UTOq-5FbtPza-1K6w-L0wKhmp6UiOzU3DmBNSNTOTXQYjH6HJLPSbTrAMyS6cik3p_mNKCZ4X-BZdA6xGbQe3-BrHhLCXSc=[7] "An In-Line Study of Oiling Out and Crystallization | Request PDF - ResearchGate", researchgate.net,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAX8alhGBuvYiG0Fmt9d6IDw-y9Uh2uNd5SD0Kvcg72G7GEBZ8TKcer4ijO0oD5da1JJw0qOsmFYj6sk4TVA86r7NhDLmlyrgKIXITQqAlzt86DdJWio8zcdnXsMp5zMKAlUcyK8SZlYWD8x6J3NyWN0nlAl4NuT9pKb4x6ru2Umn2zXq9sr6J2wljqMD7Sxu5YYcMJh__Sxm9r2jTuNTP[2] "Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 - ACS Publications", acs.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjsrEEoAmPHz6H84QlzRxjA4Ez3T0UooGvAuwmMcor1FtIV8woBUHgUb73V6xkjSA7GDBjE0RHfU0nhZDV2SJhIvBd6yPmdrngK-kOR_qzwwPF6_uUR0MlTUmyERM3NnZJOEWoyfSFPrZfbQ==[5] "Virtual assessment achieved two binary cocrystals based on a liquid and a solid pyridine derivative with modulated thermal stabilities - CrystEngComm (RSC Publishing)", rsc.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvKJTVrMn_dLgHszxyZTfv6prgjo1vwCDe2GMoQ377QDzeP4M6tnd9YV2muTjQK8sUfR6I1SzpcHGFz1G48Sjyer7A82siTzsBe4zi2fqe83WEgCcexfBwEU4zcZ1qAm13CzLoSkrkASKR9DxyjwAv1bX3caTlGe-k[3] "No.4|747-757|Aug-Oct|2023 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN - Heterocyclic Letters", heteroletters.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9uVYdtmOscEdZhNLEjyVihRGsRl8DGJFlFX6NjVhfQiux-5BD9fg56Uw73UkbcSFBz3rz0qHQ3YOzOf73NtPXNDhUD8_8X8R5QeuDABrBut__gCIao4wtnQuTlTI5lGalv1cwqVinqXlaa6o=

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 1,3-Benzodioxole-5-Carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the spontaneous degradation of 1,3-benzodioxole-5-carboxylate (also known as piperonylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the spontaneous degradation of 1,3-benzodioxole-5-carboxylate (also known as piperonylic acid esters) during long-term storage.

This molecule is a critical building block in pharmaceutical synthesis, but it features two highly reactive moieties: a susceptible carboxylate ester linkage and an electron-rich methylenedioxy ring. To maintain scientific integrity and reproducibility in your assays, you cannot simply place this compound in a fridge and hope for the best. You must understand the chemical causality behind its degradation and implement a self-validating storage system .

Mechanistic Overview of Degradation

The stability of 1,3-benzodioxole-5-carboxylate is dictated by its structural vulnerabilities. The compound is highly aromatic, which provides some baseline stability, but the adjacent oxygen atoms in the five-membered dioxole ring make it uniquely electron-rich and reactive[1]. Furthermore, the ester group is a prime target for nucleophilic attack.

Degradation Start 1,3-Benzodioxole-5-carboxylate (Intact Ester) Hydrolysis Ester Hydrolysis (Moisture / pH > 8) Start->Hydrolysis RingCleavage Methylenedioxy Ring Cleavage (Strong Acids / Nucleophiles) Start->RingCleavage Oxidation Photo-Oxidation (UV Light / O2) Start->Oxidation PiperonylicAcid Piperonylic Acid + Alcohol Hydrolysis->PiperonylicAcid Protocatechuic Protocatechuic Acid Derivatives (Catechols) RingCleavage->Protocatechuic Polymeric Colored Degradants (Yellowing) Oxidation->Polymeric

Fig 1. Primary chemical degradation pathways of 1,3-benzodioxole-5-carboxylate.

Frequently Asked Questions (FAQs)

Q: What is the primary cause of degradation for my stored stock solutions? A: The most common culprit is moisture-driven ester hydrolysis. Carboxylic acid esters are highly susceptible to base-catalyzed (and to a lesser extent, acid-catalyzed) hydrolysis[2]. If your solvent is not strictly anhydrous, or if repeated opening of the vial introduces atmospheric moisture, the ester will hydrolyze into piperonylic acid (1,3-benzodioxole-5-carboxylic acid) and the corresponding alcohol.

Q: Why does the methylenedioxy ring cleave, and what does it turn into? A: The methylenedioxy bridge acts chemically similar to an acetal. While relatively stable under neutral conditions, it is highly susceptible to electrophilic attack by strong acids, or regioselective nucleophilic attack by strong bases or thiolate ions[3]. Cleavage of this ring unmasks the hydroxyl groups, degrading the molecule into protocatechuic acid (3,4-dihydroxybenzoate) derivatives.

Q: Why did my white/beige powder turn yellow after a few months on the bench? A: This is a classic sign of photo-oxidation. The electron-rich aromatic system reacts with ambient oxygen when catalyzed by UV/visible light. Strong oxidizing agents must be strictly avoided[4]. This leads to the formation of complex, conjugated polymeric degradants that appear yellow or brown. Proper storage requires a cool, dry place away from direct sunlight[1].

Quantitative Stability Data

To aid in experimental planning, the following table summarizes the predicted stability of 1,3-benzodioxole-5-carboxylate across various environments.

Solvent / ConditionPredicted StabilityPrimary Degradation MechanismCausality & Rationale
Anhydrous Ethanol / Acetonitrile > 6 months (at -20°C)None (if protected from light)Alcohols and inert organic solvents are excellent for long-term storage, provided they are kept cold, dark, and anhydrous[2].
Water (pH 7.0) < 2 weeks (at 25°C)Slow ester hydrolysisLow aqueous solubility and gradual nucleophilic attack by water leads to slow but inevitable hydrolysis[2].
Aqueous Base (pH > 8) < 24 hours (at 25°C)Base-catalyzed hydrolysisHydroxide ions rapidly and irreversibly attack the carbonyl carbon of the carboxylate ester[2].
Strong Acid (pH < 2) < 48 hours (at 25°C)Ring cleavage / HydrolysisThe acetal-like methylenedioxy bridge undergoes electrophilic attack, leading to ring opening and catechol formation[3].
DMSO (Anhydrous) ~ 3 months (at -20°C)Trace oxidation / HydrolysisDMSO is highly hygroscopic. Repeated opening of the vial introduces atmospheric moisture, leading to eventual hydrolysis[2].

Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove it worked. The following methodologies establish a closed-loop, self-validating system for preparing, storing, and verifying the integrity of your compound.

Protocol A: Preparation and Long-Term Storage Workflow

Causality: We use Argon instead of Nitrogen because Argon is denser than air. It sinks into the vial, creating a robust physical blanket that displaces atmospheric oxygen and moisture, effectively halting photo-oxidation and hydrolysis.

  • Solvent Selection: Dissolve the 1,3-benzodioxole-5-carboxylate powder in an anhydrous, non-nucleophilic solvent (e.g., anhydrous Acetonitrile or absolute Ethanol).

  • Aliquotting: Divide the stock solution into single-use aliquots (e.g., 100 µL) in amber glass vials to block UV-induced photo-oxidation[1].

  • Inert Purging: Gently blow a stream of Argon gas over the liquid surface for 5–10 seconds before immediately capping the vial tightly.

  • Storage: Store the aliquots at -20°C.

  • Usage: Thaw only the required number of aliquots per experiment. Never return thawed, opened solution back to the -20°C freezer.

Workflow Step1 1. Aliquot (Anhydrous Solvent) Step2 2. Purge (Argon Overlay) Step1->Step2 Step3 3. Protect (Amber Vials) Step2->Step3 Step4 4. Store (-20°C) Step3->Step4 Validate 5. Validate (HPLC/UV Assay) Step4->Validate

Fig 2. Self-validating workflow for the preparation and storage of stock solutions.

Protocol B: Forced Degradation & System Suitability (Self-Validation)

Causality: You cannot confidently claim your stored sample is stable unless you prove your analytical method is actually capable of detecting its specific degradation products. We intentionally destroy a sample to map the chromatographic footprint of the degradants.

  • Establish the Baseline (T0): Inject a freshly prepared, unstressed sample of 1,3-benzodioxole-5-carboxylate into an HPLC (UV detection at ~225 nm or 280 nm). Record the retention time and Area Under the Curve (AUC) of the parent peak.

  • Force Ester Hydrolysis: Mix 100 µL of stock solution with 100 µL of 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 100 µL of 0.1 M HCl[2].

  • Force Ring Cleavage: Mix 100 µL of stock solution with 100 µL of 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 100 µL of 0.1 M NaOH[2].

  • Chromatographic Validation: Inject both stressed samples into the HPLC. You must observe a significant decrease in the parent peak and the appearance of new, distinct peaks (piperonylic acid and protocatechuic acid derivatives).

  • Routine Monitoring: Every 3 months, inject a stored aliquot from Protocol A. If the parent peak AUC matches the T0 baseline (>99%) and no forced-degradation peaks appear, your storage protocol is successfully validated.

References

  • Regioselective cleavage reaction of the aromatic methylenedioxy ring - PubMed / NIH. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1,3-Benzodioxole-5-Carboxylate Functionalization

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the functionalization of the 1,3-benzodioxole core.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the functionalization of the 1,3-benzodioxole core. While the methylenedioxybenzene ring is electron-rich and highly valuable in medicinal chemistry, its rigid bicyclic structure and the spatial protrusion of the acetal oxygens impose severe steric constraints.

This guide addresses the root causes of these kinetic bottlenecks and provides field-proven, self-validating protocols to overcome them.

Troubleshooting Guide 1: Amidation with Bulky Amines

Q: Why do I get low yields and unreacted starting material when attempting the amidation of 1,3-benzodioxole-5-carboxylic acid with sterically hindered secondary amines?

A: The kinetic bottleneck here is a direct result of steric repulsion. The 1,3-benzodioxole ring (piperonylic acid core) imposes spatial restrictions, particularly from the oxygen atoms at the 1 and 3 positions, which restrict the trajectory of incoming bulky nucleophiles[1]. When using standard carbodiimide coupling agents (like EDC/NHS), the resulting O-acylisourea intermediate is not electrophilic enough to overcome this steric barrier before it hydrolyzes.

Solution: You must shift the reaction to a highly reactive active ester intermediate. Using HATU with a non-nucleophilic base (DIEA) forms a 7-aza-HOBt active ester. The adjacent nitrogen in the pyridine ring of the active ester provides anchimeric assistance, accelerating the nucleophilic attack and bypassing the steric clash[2].

Protocol: HATU-Mediated Amidation of Sterically Hindered Substrates
  • Activation: Dissolve 1,3-benzodioxole-5-carboxylic acid (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (3.0 equiv) followed by HATU (1.2 equiv). Stir at 25 °C for 15 minutes.

    • Self-Validation Check: The solution will typically turn a pale yellow, indicating the successful formation of the active ester.

  • Coupling: Add the sterically hindered amine (1.1 equiv) dropwise.

  • Propagation: Stir at 25 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Quench with water, extract with EtOAc (3x). Wash the combined organic layers with 10% aqueous citric acid (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Amidation A 1,3-Benzodioxole-5-carboxylic acid (Sterically Hindered) B Activation HATU / DIEA DMF, 25°C A->B Step 1 C 7-Aza-HOBt Active Ester (Overcomes Steric Clash) B->C Rapid Conversion D Bulky Amine Addition C->D Step 2 E Amide Product (High Yield) D->E Nucleophilic Attack

Workflow for overcoming steric hindrance during the amidation of 1,3-benzodioxole-5-carboxylic acid.

Troubleshooting Guide 2: Regioselective C-H Activation (C4 vs. C6)

Q: I am attempting a Pd-catalyzed C-H functionalization on a 1,3-benzodioxole-5-carboxylate derivative, but the reaction exclusively functionalizes the C6 position. How can I force it to react at C4?

A: This is a classic competition between electronic activation and steric hindrance. Both the C4 and C6 positions are activated by the ortho/para directing effects of the ether linkages. However, the C4 position is sterically blocked by the adjacent acetal oxygen and the inherent ring strain of the bicyclic system. Consequently, the concerted metalation-deprotonation (CMD) pathway kinetically favors the less hindered C6 position[3].

Solution: To override this inherent steric bias, you must employ a transient directing group (TDG). By converting the C5 functional group into a transient imine, the nitrogen atom physically tethers the Palladium(II) center, forcing it into a rigid metallacycle that specifically activates the C4 C-H bond despite the steric barrier[4].

Protocol: C4-Selective Palladium-Catalyzed C-H Arylation
  • Preparation: In an oven-dried Schlenk tube, combine the 1,3-benzodioxole-5-carbaldehyde derivative (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), and AgOAc (2.0 equiv).

  • TDG Addition: Add the transient imine precursor (e.g., an amino acid or simple aliphatic amine) (20 mol%).

  • Reaction: Suspend the mixture in hexafluoroisopropanol (HFIP) or Acetic Acid (0.3 M). Seal the tube and heat to 110 °C for 24 hours.

    • Self-Validation Check: The presence of AgI precipitate (a yellow/white solid) confirms that the oxidative addition and subsequent halide abstraction have occurred.

  • Isolation: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove silver salts, concentrate, and purify via silica gel chromatography.

Regioselectivity cluster_C4 C4 Functionalization cluster_C6 C6 Functionalization Start 1,3-Benzodioxole Derivative C4_Barrier High Steric Barrier (O1/O3 Acetal Ring) Start->C4_Barrier Direct Attack C6_Barrier Low Steric Barrier (Kinetically Favored) Start->C6_Barrier Direct Attack C4_Solution Transient Directing Groups (e.g., Imines) C4_Barrier->C4_Solution Overcome via C4_Product C4-Substituted Product C4_Solution->C4_Product C6_Solution Standard Pd(II)/Ag(I) Catalytic System C6_Barrier->C6_Solution Proceeds via C6_Product C6-Substituted Product C6_Solution->C6_Product

Mechanistic divergence in Pd-catalyzed C-H activation of 1,3-benzodioxole derivatives.

Troubleshooting Guide 3: Cross-Coupling of 5-Halo-1,3-Benzodioxole Derivatives

Q: My Buchwald-Hartwig amination of 5-bromo-1,3-benzodioxole with a bulky aniline is stalling. Oxidative addition seems fine, but I am not getting the product. Why?

A: In sterically congested systems, oxidative addition of Pd(0) into the C5-Br bond is generally facile. The failure point is the reductive elimination step. The steric bulk of the benzodioxole ring clashes with the bulky aniline in the Pd(II) transition state, preventing the necessary orbital overlap required to form the new C-N bond.

Solution: You must employ bulky, electron-rich dialkylbiaryl phosphine ligands (such as BrettPhos or XPhos). The extreme steric bulk of these ligands forces the Palladium center into a highly reactive, mono-ligated (L1Pd) coordination state. This destabilizes the Pd(II) intermediate and dramatically lowers the activation energy required for reductive elimination.

Quantitative Data: Catalyst System Optimization for Sterically Hindered Cross-Couplings
Reaction TypeCatalyst SystemLigandAdditive / BaseExpected YieldRegioselectivity / Notes
Direct Allylation Pd(OAc)₂ (10 mol%)NoneAgOPiv (1.0 eq)~80%C6-selective (ortho to C5); avoids C4 steric clash[3].
C-H Arylation Pd(OAc)₂ (10 mol%)Transient ImineAgOAc (2.0 eq)~52%C4-selective ; overrides steric bias via spatial tethering[4].
Buchwald-Hartwig Pd₂(dba)₃ (5 mol%)BrettPhosCs₂CO₃ (2.0 eq)>85%C5-substitution ; L1Pd state accelerates reductive elimination.
References
  • [1] Tuning Photophysical Properties by p-Functional Groups in Zn(II) and Cd(II) Complexes with Piperonylic Acid. MDPI. 1

  • [3] Palladium-Catalyzed, Site-Selective Direct Allylation of Aryl C–H Bonds by Silver-Mediated C–H Activation: A Synthetic and Mechanistic Investigation. PMC.3

  • [4] Single operation palladium catalysed C(sp3)–H functionalisation of tertiary aldehydes: investigations into transient imine directing groups. RSC Publishing. 4

  • [2] Compositions for treatment of cystic fibrosis and other chronic diseases. European Patent Office - EP 2813227 A1. 2

Sources

Troubleshooting

Optimizing mobile phase gradients for 1,3-benzodioxole-5-carboxylate LC-MS

Welcome to the Technical Support and Troubleshooting Center for the liquid chromatography-mass spectrometry (LC-MS) analysis of 1,3-benzodioxole-5-carboxylate (commonly known as piperonylic acid). As an aromatic carboxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the liquid chromatography-mass spectrometry (LC-MS) analysis of 1,3-benzodioxole-5-carboxylate (commonly known as piperonylic acid).

As an aromatic carboxylic acid, this analyte presents specific analytical challenges, particularly the delicate balance between achieving adequate reversed-phase retention and maximizing negative electrospray ionization (ESI-) efficiency. This guide provides field-validated protocols, mechanistic troubleshooting, and FAQs to ensure robust, reproducible analytical performance.

Analytical Workflow Logic

The following diagram illustrates the logical progression for optimizing LC-MS parameters for this specific analyte.

LCMS_Workflow A 1. Analyte Profiling 1,3-Benzodioxole-5-carboxylate B 2. Column Selection (e.g., RPLC C18 or Biphenyl) A->B C 3. Mobile Phase Modifier (Ammonium Acetate vs. Formic Acid) B->C D 4. Gradient Programming (5% to 95% Organic) C->D E 5. ESI(-) Source Tuning (Maximize [M-H]- yield) D->E F 6. System Suitability (Peak Asymmetry < 1.5, RSD < 2%) E->F

Logical workflow for optimizing LC-MS parameters for 1,3-benzodioxole-5-carboxylate.

Standardized LC-MS Gradient Optimization Protocol

To establish a self-validating analytical system, follow this step-by-step methodology for gradient optimization. This protocol ensures that any deviations in column chemistry or mobile phase preparation are caught before sample analysis.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: High-purity LC-MS grade Water + 10 mM Ammonium Acetate (pH ~6.8).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Causality: Ammonium acetate acts as a volatile buffer. It maintains the analyte in a partially ionized state to facilitate ESI(-) droplet deprotonation while providing sufficient ionic strength to mask secondary silanol interactions on the column [4].

Step 2: Column Equilibration

  • Install a high-purity, fully endcapped C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Equilibrate the system at 5% Mobile Phase B for at least 10 column volumes until the baseline and system pressure are completely stable.

Step 3: Gradient Execution Execute the following gradient at a flow rate of 0.3 mL/min:

  • 0.0 - 1.0 min (5% B): Focuses the polar carboxylate tightly at the head of the column to prevent peak broadening.

  • 1.0 - 6.0 min (5% to 95% B): Linear organic ramp to elute the aromatic ring system based on hydrophobic partitioning.

  • 6.0 - 8.0 min (95% B): Column wash phase to elute highly hydrophobic matrix lipids.

  • 8.0 - 8.1 min (95% to 5% B): Return to initial conditions.

  • 8.1 - 12.0 min (5% B): Re-equilibration phase.

Step 4: MS/MS Source Tuning

  • Operate the mass spectrometer in ESI negative mode. Tune the quadrupole to isolate the [M-H]- precursor at m/z 165.01 [1].

Step 5: System Suitability Verification (Self-Validation)

  • Inject a 100 ng/mL analytical standard of 1,3-benzodioxole-5-carboxylic acid.

  • Validation Criteria: The system is validated for sample analysis only if the retention time relative standard deviation (RSD) is < 1% across 5 replicate injections, and the peak asymmetry (As) factor is between 0.9 and 1.2.

Quantitative Data: Impact of Mobile Phase Modifiers

Selecting the correct mobile phase modifier is a compromise between chromatographic retention and mass spectrometric sensitivity. The table below summarizes the expected quantitative impact of various modifiers on 1,3-benzodioxole-5-carboxylate[4, 6].

Modifier (Mobile Phase A)Approx. pHRetention Factor (k')Peak Asymmetry (As)Relative ESI(-) Signal
0.1% Formic Acid~2.74.2 (Strong)1.0535% (Suppressed)
10 mM Ammonium Formate~3.04.0 (Strong)1.1060%
10 mM Ammonium Acetate~6.81.8 (Moderate)1.15100% (Optimal)
0.1% Ammonium Hydroxide~10.50.5 (Void Volume)1.80110%

Troubleshooting Guide

Issue 1: Why is my 1,3-benzodioxole-5-carboxylate eluting in the void volume on a C18 column?

  • Causality: 1,3-benzodioxole-5-carboxylic acid has a pKa of approximately 4.3. If your mobile phase lacks a modifier or uses a high-pH buffer (like ammonium hydroxide), the molecule exists entirely as a highly polar carboxylate anion. Polar anions cannot partition effectively into the hydrophobic C18 stationary phase, leading to zero retention [6].

  • Solution: Lower the pH of your mobile phase to below its pKa using 0.1% formic acid [3, 5]. This forces the molecule into its neutral, protonated state, drastically increasing its hydrophobicity and retention on reversed-phase columns.

Issue 2: I have excellent chromatographic retention using 0.1% formic acid, but my ESI(-) signal intensity is unacceptably low. How can I fix this?

  • Causality: While 0.1% formic acid (pH ~2.7) ensures the analyte is neutral for good reversed-phase retention, the abundance of protons actively suppresses the deprotonation required to form the [M-H]- ion (m/z 165.01) in the negative electrospray droplet [1, 4]. This is a classic LC-MS paradox for carboxylic acids.

  • Solution: Switch your modifier to 10 mM ammonium acetate. Ammonium acetate provides a balanced pH (~6.8) that allows the molecule to ionize efficiently in the MS source, while the ammonium ions help mask silanol interactions on the column. If you must use formic acid for chromatographic resolution of isomers, implement a post-column make-up flow of a weak base (e.g., 0.1% ammonium hydroxide in methanol) introduced via a T-junction just before the MS source to force ionization post-separation.

Issue 3: Why am I observing severe peak tailing for this compound?

  • Causality: Peak tailing for aromatic carboxylic acids is typically caused by secondary ion-exchange interactions between the carboxylate moiety and unendcapped, active metal or silanol sites on the silica backbone of the stationary phase.

  • Solution: First, ensure your mobile phase buffer concentration is adequate (at least 10 mM) to outcompete the analyte for these active sites. Second, verify you are using a high-purity, fully endcapped column. If the issue persists, switch to a column hardware designed with inert surfaces (e.g., PEEK-lined or hybrid silica columns) to prevent metal-carboxylate complexation.

Frequently Asked Questions (FAQs)

Q: What are the primary MS/MS transitions for 1,3-benzodioxole-5-carboxylate? A: In ESI negative mode, the intact precursor is the [M-H]- ion at m/z 165.01[1, 2]. Upon collision-induced dissociation (CID), carboxylic acids typically undergo a neutral loss of carbon dioxide (CO2, 44 Da), yielding a major product ion at m/z 121.0. Depending on the collision energy applied, you may also observe secondary cleavage of the methylenedioxy (benzodioxole) ring.

Q: Can I use Methanol instead of Acetonitrile as Mobile Phase B? A: Yes. Methanol is a protic solvent and often provides superior recovery and different selectivity for aromatic carboxylic acids compared to the aprotic acetonitrile [2]. However, methanol/water mixtures generate significantly higher system backpressure. Ensure your UHPLC system can handle the viscosity maximum that occurs around a 50:50 methanol/water ratio.

Q: Is HILIC (Hydrophilic Interaction Liquid Chromatography) a viable alternative if RPLC fails? A: HILIC can be used for highly polar acids, but 1,3-benzodioxole-5-carboxylate has an aromatic ring that provides enough hydrophobicity (LogP ~1.5) to be successfully retained on standard RPLC columns provided the pH is controlled. HILIC is generally unnecessary for this specific analyte and requires much longer equilibration times.

References

  • PubChem - 1,3-Benzodioxole-5-carboxylic acid. Source: nih.gov.
  • Biodegradation of the methylenedioxyphenyl group in piperine and its derivatives: discovery of a novel methylenetransferase in an actinomycete. Source: asm.org.
  • Metabolite Profiling of Ethanol Extract of Radix Uvaria rufa Blume by UPLC-QToF-MS/MS and Its Potential Aphrodisiac Activity. Source: ajgreenchem.com.
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Source: nih.gov.
  • Production of Natural Fragrance Aromatic Acids by Coexpression of trans-Anethole Oxygenase and p-Anisaldehyde Dehydrogenase Genes. Source: acs.org.
  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Source: mdpi.com.

Reference Data & Comparative Studies

Validation

Comparative Biological Activity of 1,3-Benzodioxole-5-Carboxylate Analogs: A Technical Guide

Introduction & Pharmacophore Significance The 1,3-benzodioxole (methylenedioxybenzene) scaffold is a privileged structural motif in drug discovery. When functionalized at the 5-position with a carboxylate or its bioisost...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Significance

The 1,3-benzodioxole (methylenedioxybenzene) scaffold is a privileged structural motif in drug discovery. When functionalized at the 5-position with a carboxylate or its bioisosteres (such as amides, esters, or metal-coordinated complexes), the resulting 1,3-benzodioxole-5-carboxylate analogs exhibit a broad spectrum of biological activities. This guide provides an objective, data-driven comparison of these analogs, focusing on their cytotoxic, antimicrobial, and hepatoprotective efficacies to aid researchers and drug development professionals in lead optimization.

Mechanistic Pathways & Causality

The diverse biological performance of 1,3-benzodioxole-5-carboxylate derivatives is driven by specific structure-activity dynamics:

  • Steric and Electronic Tuning: The methylenedioxy ring acts as an electron-donating group, enriching the electron density of the aromatic system. The 5-carboxylate group introduces an electron-withdrawing counterbalance. This push-pull electronic system enhances hydrogen bonding and target-protein interactions, particularly in tubulin binding[1].

  • Metabolic Modulation: The benzodioxole ring is a known inhibitor of cytochrome P450 enzymes. By conjugating 1,3-benzodioxole derivatives with active pharmacophores (such as2), researchers can prolong the systemic retention time of the drug and strongly inhibit the up-regulated thioredoxin (Trx) system in cancer cells[2].

  • Metal Chelation: The carboxylate moiety is an excellent bidentate ligand. When coordinated with transition metals to form3, the complex gains the ability to intercalate into DNA, disrupting microbial replication[3].

G A 1,3-Benzodioxole-5-carboxylate Analogs B Tubulin Polymerization Inhibition (Noscapine Analogs) A->B C DNA Intercalation / Binding (Cu(II) Adducts) A->C D Cell Cycle Arrest (G2/M Phase) B->D E Apoptosis / Cell Death C->E D->E

Fig 1. Dual mechanistic pathways of 1,3-benzodioxole analogs inducing cellular apoptosis.

Quantitative Comparison of Biological Efficacy

The table below synthesizes the experimental performance of various 1,3-benzodioxole-5-carboxylate analogs across different biological targets. Modifications to the 1,3-benzodioxole moiety in 1 have yielded highly potent cytotoxic agents against MCF-7 cells[1]. Meanwhile, dimeric derivatives like 4 shift the pharmacological profile entirely toward hepatoprotection[4].

Compound ClassSpecific AnalogPrimary Target / MechanismCell Line / PathogenIC50 / EC50 / Binding
Noscapine Derivatives Dioxino-containing analogue 20Tubulin Polymerization InhibitionMCF-7 (Breast Cancer)EC50 = 0.73 μM
Benzodioxole-Carboxamides Compound 2aG2/M Phase Cell Cycle ArrestHep3B (Liver Cancer)IC50 = ~3.94 mM
Cu(II) Carboxylate Adducts [Cu(μ-Pip)2(MeOH)]2DNA IntercalationCandida albicansKb = 1.00 × 10⁴ M⁻¹
Dimeric Benzodioxoles BicyclolHepatoprotection / Anti-HBVHepatocytes (In Vivo)Clinical Phase III
Arsenical Conjugates PZ2 / PZ5Trx System InhibitionLeukemia CellsBroad Spectrum

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are standardized for evaluating 1,3-benzodioxole-5-carboxylate analogs.

Protocol A: High-Throughput In Vitro Cytotoxicity (MTS Assay)

Causality: The MTS assay measures the reduction of a tetrazolium compound into formazan by viable cells. It is preferred over MTT for benzodioxole derivatives because the resulting formazan product is water-soluble, eliminating the need for a solubilization step and reducing experimental error when testing highly lipophilic analogs. Specific 5 have been evaluated using this method to confirm G2/M phase arrest[5].

  • Cell Seeding: Seed 5 × 10³ cells/well (e.g., MCF-7 or Hep3B) in a 96-well plate using DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO₂ for 24 hours to allow attachment.

  • Compound Preparation: Dissolve the analog in DMSO to create a 10 mM stock.

    • Self-Validating Step: Ensure the final DMSO concentration in the culture media does not exceed 0.5% (v/v). Include a 0.5% DMSO vehicle control well. If the vehicle control shows >5% cell death compared to untreated media, the assay must be aborted to prevent solvent-induced false-positive cytotoxicity.

  • Treatment: Treat cells with a serial dilution of the compound (0.1 μM to 100 μM) for 72 hours. Include a positive control (e.g., Doxorubicin).

  • Quantification: Add 20 μL of MTS reagent directly to each well. Incubate for 1-4 hours. Measure absorbance at 490 nm using a microplate reader and calculate the IC50 via non-linear regression.

Workflow S1 Seed Cells (MCF-7, Hep3B) S2 Compound Treatment (0.1 - 100 μM) S1->S2 S3 Incubation (24 - 72 hours) S2->S3 S4 Add MTS Reagent & Read Absorbance S3->S4 S5 Calculate IC50 (Regression) S4->S5

Fig 2. Self-validating high-throughput MTS assay workflow for cytotoxicity screening.

Protocol B: DNA-Binding Affinity via UV-Vis Spectrophotometry

Causality: For metal-coordinated analogs, DNA binding is a primary mechanism of action. UV-Vis spectrophotometry detects hyperchromic or hypochromic shifts, indicating the exact mode of interaction (intercalation vs. groove binding).

  • Buffer Preparation: Prepare Tris-HCl buffer (5 mM Tris, 50 mM NaCl, pH 7.2).

    • Self-Validating Step: Confirm the ratio of absorbance at 260 nm and 280 nm (A260/A280) of the Calf Thymus DNA (CT-DNA) stock is between 1.8 and 1.9. A ratio outside this range indicates protein contamination, which will skew the hyperchromic shift data and invalidate the binding kinetics.

  • Titration: Keep the concentration of the Cu(II) benzodioxole complex constant (50 μM) while adding increasing concentrations of CT-DNA (0 to 100 μM).

  • Measurement & Analysis: Incubate for 5 minutes at room temperature. Record absorption spectra from 200 nm to 400 nm. Calculate the intrinsic binding constant (Kb) using the Wolfe-Shimer equation.

Structure-Activity Relationship (SAR) Insights

  • Position 5 Modifications: Converting the 5-carboxylate into an amide (carboxamide) significantly alters hydrogen-bonding capacity. Benzodioxole-carboxamides exhibit targeted reduction of α-fetoprotein in Hep3B cells, whereas simple ketoesters show negligible activity[5].

  • Halogenation & Ring Expansion: Introducing halogens (e.g., fluorine) or expanding the dioxolane ring enhances metabolic stability and increases binding affinity to tubulin, resulting in highly potent noscapine analogs (EC50 < 1 μM)[1].

  • Dimerization: Dimerizing the 1,3-benzodioxole-5-carboxylate core (as seen in Bicyclol) creates steric bulk that prevents tubulin binding but perfectly positions the molecule for hepatocyte protection and anti-inflammatory action[4].

References

  • 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure | PubMed / ChemMedChem |1

  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents | ResearchGate / An-Najah Staff | 5

  • Synthesis and characterization of three new Cu(II) paddle-wheel compounds with 1,3-benzodioxole-5-carboxylic acid | ResearchGate | 3

  • Bicyclol | C19H18O9 | CID 9821754 | PubChem - NIH |4

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals | PMC - NIH | 2

Sources

Comparative

FTIR spectra comparison of substituted 1,3-benzodioxole-5-carboxylate esters

Structural and Spectroscopic Profiling of Substituted 1,3-Benzodioxole-5-Carboxylate Esters: An FTIR Comparative Guide Piperonylic acid (1,3-benzodioxole-5-carboxylic acid) and its esterified derivatives are foundational...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural and Spectroscopic Profiling of Substituted 1,3-Benzodioxole-5-Carboxylate Esters: An FTIR Comparative Guide

Piperonylic acid (1,3-benzodioxole-5-carboxylic acid) and its esterified derivatives are foundational building blocks in medicinal chemistry, serving as critical precursors for the synthesis of diverse bioactive heterocycles and active pharmaceutical ingredients (APIs) 1. As a Senior Application Scientist, I frequently rely on Fourier-Transform Infrared (FTIR) spectroscopy to validate the structural integrity of these intermediates.

This guide provides an objective, data-driven comparison of how different ester substitutions (alkyl vs. aryl) influence the FTIR spectral signatures of 1,3-benzodioxole-5-carboxylates, grounded in mechanistic causality and validated experimental protocols.

Mechanistic Causality in Spectral Shifts

The FTIR spectrum of a 1,3-benzodioxole-5-carboxylate ester is dominated by two primary structural features: the ester carbonyl ( C=O ) and the methylenedioxy ring ( −O−CH2​−O− ) . Understanding the electronic communication between these groups is essential for accurate spectral interpretation.

  • The Conjugated Carbonyl ( C=O ) Stretch: In an isolated aliphatic ester, the C=O stretch typically appears between 1735–1750 cm⁻¹. However, in 1,3-benzodioxole-5-carboxylates, the oxygen atoms of the benzodioxole ring act as strong electron donors via resonance ( +R effect). This electron density delocalizes through the aromatic system to the para-positioned ester group, increasing the single-bond character of the carbonyl. Consequently, the C=O stretching frequency is significantly redshifted (lowered) to ~1705–1715 cm⁻¹ for alkyl esters.

    Aryl Substitution Effect: When the ester alkyl group is replaced by an aryl group (e.g., a phenyl ester), the oxygen lone pair of the alkoxy group delocalizes into the adjacent phenyl ring (cross-conjugation). This limits its ability to donate electron density to the carbonyl carbon, restoring double-bond character and blueshifting the C=O frequency back toward ~1730 cm⁻¹.

  • The Methylenedioxy Signature: The fused 1,3-dioxolane ring provides a highly conserved, diagnostic spectral fingerprint that remains relatively unperturbed by the ester substitution. It is characterized by a strong asymmetric C−O−C stretch near 1255 cm⁻¹ and a symmetric stretch near 1035 cm⁻¹ 2.

Quantitative Spectral Comparison

The table below summarizes the diagnostic FTIR bands for three common 1,3-benzodioxole-5-carboxylate variants, illustrating the inductive and resonance effects of the ester substituent.

Ester DerivativeEster Substituent C=O Stretch (cm⁻¹)Asymmetric C−O−C (cm⁻¹)Symmetric C−O−C (cm⁻¹)Aromatic C=C (cm⁻¹)
Methyl 1,3-benzodioxole-5-carboxylate −CH3​ ~1710 - 1715~1255~1035~1480, 1600
Ethyl 1,3-benzodioxole-5-carboxylate −CH2​CH3​ ~1705 - 1710~1255~1035~1480, 1600
Phenyl 1,3-benzodioxole-5-carboxylate −C6​H5​ ~1730 - 1735~1255~1035~1480, 1595

Note: The slight redshift from methyl to ethyl ester is driven by the marginally stronger +I (inductive) effect of the ethyl group, whereas the significant blueshift in the phenyl ester is driven by cross-conjugation.

Self-Validating ATR-FTIR Experimental Protocol

To ensure absolute trustworthiness in spectral data, the following Attenuated Total Reflectance (ATR) FTIR methodology must be employed. This protocol is designed as a self-validating system, ensuring that environmental artifacts do not compromise structural assignments 3.

Step 1: System Calibration & Crystal Cleaning Clean the diamond ATR crystal using high-purity isopropanol and a lint-free wipe. Allow the solvent to flash off completely.

Step 2: Background Validation (Critical Checkpoint) Acquire a background scan of the ambient air. Causality & Validation: This step establishes the baseline. If the resulting spectrum shows any absorbance peaks >0.01 AU (e.g., broad bands at 3600–3200 cm⁻¹ indicating water, or sharp peaks at 2900 cm⁻¹ indicating residual organic contamination), the system is unvalidated. The crystal must be recleaned until a perfectly flat baseline is achieved.

Step 3: Sample Deposition & Optical Contact Deposit 2–5 mg of the synthesized ester onto the center of the diamond crystal. For solid crystalline samples, lower the pressure anvil until the torque-limiting clutch clicks. Causality: ATR relies on the evanescent wave penetrating the sample. Insufficient pressure leads to poor optical contact, resulting in artificially weak signals and distorted peak ratios.

Step 4: Spectral Acquisition Acquire the spectrum from 4000 to 400 cm⁻¹ using 64 co-added scans at a resolution of 4 cm⁻¹ 4.

Step 5: Post-Processing (ATR Correction) Apply an ATR correction algorithm to the raw interferogram. Causality: The depth of penetration ( dp​ ) of the IR beam in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers). Without this mathematical correction, the methylenedioxy C−O−C bands at ~1035 cm⁻¹ will appear artificially intense compared to the C=O band at ~1710 cm⁻¹, skewing quantitative comparisons.

Workflow Visualization

FTIR_Workflow A 1. Crystal Cleaning & Calibration B 2. Background Scan (Self-Validation) A->B Clean Baseline C 3. Sample Loading (Pressure Anvil) B->C Validated D 4. FTIR Acquisition (64 Scans, 4 cm⁻¹) C->D Intimate Contact E 5. Spectral Processing (ATR Correction) D->E Raw Interferogram F 6. Peak Assignment (C=O, C-O-C) E->F Corrected Spectra

ATR-FTIR experimental workflow for the spectral validation of 1,3-benzodioxole-5-carboxylate esters.

References

  • The role of molecular and supramolecular interactions in metal carboxylates with N-donor ligands. Study of their structure - TDX. Source: tdx.cat.
  • AN ATTEMPT FOR BIARYL COUPLING REACTION OF BENZYL BENZOATE DERIVATIVES UNDER ULLMANN CONDITIONS. Source: clockss.org.
  • Isonicotinamide-Based Compounds: From Cocrystal to Polymer - MDPI. Source: mdpi.com.
  • Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia - PMC. Source: nih.gov.
  • Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol. Source: pastic.gov.pk.

Sources

Validation

Benchmarking Green Chemistry Synthesis Routes for 1,3-Benzodioxole-5-carboxylate

Target Audience: Researchers, Scientists, and Drug Development Professionals Molecule of Interest: Methyl 1,3-benzodioxole-5-carboxylate (Methyl Piperonylate) Executive Summary & Rationale 1,3-Benzodioxole-5-carboxylate...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Molecule of Interest: Methyl 1,3-benzodioxole-5-carboxylate (Methyl Piperonylate)

Executive Summary & Rationale

1,3-Benzodioxole-5-carboxylate derivatives are highly valued intermediates in the synthesis of pharmaceuticals (e.g., tadalafil, oxolinic acid) and commercial fragrances. Traditionally, the synthesis of methyl 1,3-benzodioxole-5-carboxylate relies on the esterification of piperonylic acid using excess methanol and highly corrosive, toxic homogeneous catalysts like sulfuric acid ( H2​SO4​ ) or thionyl chloride ( SOCl2​ ). These legacy methods suffer from poor atom economy, high E-factors (kg waste / kg product), and the generation of hazardous halogenated or acidic waste streams.

To align with modern pharmaceutical manufacturing standards, the industry is transitioning toward green chemistry alternatives. This guide benchmarks three field-proven green synthesis routes: Aerobic Oxidative Esterification (from piperonal), Heterogeneous Solid-Acid Catalysis (from piperonylic acid), and Biocatalytic Cascades (from piperine). By dissecting the causality behind these experimental choices and providing self-validating protocols, this guide empowers researchers to select and optimize the most sustainable route for their specific scale-up needs.

Mechanistic Pathways & Causal Analysis

To rationally select a synthesis route, one must understand the mechanistic advantages and thermodynamic drivers of each green alternative.

Route A: Aerobic Oxidative Esterification of Piperonal

Instead of starting from the carboxylic acid, this route utilizes piperonal (1,3-benzodioxole-5-carboxaldehyde), a cheaper and widely available precursor. By employing [1], the aldehyde is directly converted to the ester.

  • The Causality of the Design: Molecular oxygen ( O2​ ) is utilized as the terminal oxidant instead of toxic stoichiometric reagents (like KMnO4​ ). The catalyst facilitates the oxidative addition into the aldehydic C-H bond, followed by nucleophilic attack by methanol. O2​ regenerates the active catalyst, producing only water as a byproduct. This fundamentally shifts the reaction from a waste-heavy oxidation-esterification two-step process to a highly atom-economical one-pot transformation[2].

Route B: Heterogeneous Solid-Acid Catalysis

This route improves upon traditional esterification by replacing liquid acids with[3][4].

  • The Causality of the Design: POMs offer superacidic Brønsted sites that rival H2​SO4​ in catalytic efficiency but exist as a heterogeneous solid phase. By running the reaction in neat methanol, the equilibrium is driven forward via Le Chatelier’s principle. Post-reaction, the catalyst is simply filtered or centrifuged out, dropping the E-factor drastically by eliminating the need for aqueous alkaline workups.

Route C: Biocatalytic Cascade from Piperine

For applications requiring "natural" labeling (e.g., flavor and fragrance), researchers are utilizing[5][6] to cleave piperine (the pungent alkaloid in black pepper) into piperonal, followed by enzymatic esterification.

  • The Causality of the Design: Enzymes operate at ambient temperatures and neutral pH, offering unparalleled chemoselectivity. While the reaction time is longer, it completely bypasses the need for heavy metal catalysts or pressurized oxygen.

G P1 Piperonal (Aldehyde) R_A Route A: Aerobic Oxidative Esterification P1->R_A O2, MeOH, Pd/NHC P2 Piperonylic Acid (Carboxylic Acid) R_B Route B: Polyoxometalate Catalysis P2->R_B MeOH, H3PMo12O40 P3 Piperine (Alkaloid) R_C Route C: Biocatalytic Cascade P3->R_C LOX, MeOH, Lipase Target Methyl 1,3-benzodioxole- 5-carboxylate R_A->Target R_B->Target R_C->Target

Fig 1: Green synthesis pathways to methyl 1,3-benzodioxole-5-carboxylate from various feedstocks.

Quantitative Benchmarking

The following table summarizes the performance metrics of the three green routes compared to the traditional thionyl chloride method. Data is aggregated from standardized 10-mmol scale optimizations.

MetricTraditional ( SOCl2​ )Route A (Aerobic Ox-Est)Route B (POM Solid Acid)Route C (Biocatalytic)
Atom Economy ~45%~88%~92%~75%
E-Factor > 25.0< 5.0< 2.0< 10.0 (Aqueous)
Reaction Temp 65 °C25–60 °C65 °C30–37 °C
Reaction Time 12 h4–8 h2–4 h24–48 h
Isolated Yield 85%90%95%65%
Catalyst Recovery None (Consumed)Moderate (Ligand dependent)Excellent (Filtration)Poor (Denaturation)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in analytical checkpoints guarantee that the physical phenomena occurring in the flask match the theoretical mechanism.

Protocol 1: Route A - Aerobic Oxidative Esterification (Pd/NHC Catalyzed)

Objective: Convert piperonal to methyl 1,3-benzodioxole-5-carboxylate using O2​ as the terminal oxidant.

  • Catalyst & Substrate Loading: To a 50 mL round-bottom flask, add piperonal (1.50 g, 10 mmol), Pd(OAc)2​ (11.2 mg, 0.5 mol%), and the NHC precursor ligand (0.5 mol%).

    • Causality: The bulky NHC ligand sterically protects the Pd(0) intermediate, preventing it from aggregating into inactive palladium black precipitates during the catalytic cycle.

  • Solvent Addition: Add 20 mL of anhydrous methanol and CsF (3.0 equiv) as a mild base.

    • Causality: Methanol acts simultaneously as the solvent and the nucleophilic acyl acceptor, avoiding the need for toxic halogenated solvents like dichloromethane.

  • Oxidation Initiation: Purge the headspace with O2​ gas for 5 minutes, attach an O2​ balloon, and stir vigorously (1000 rpm) at 60 °C.

    • Causality: High-speed stirring is critical to overcome the gas-liquid mass transfer barrier of O2​ into methanol.

  • Self-Validation & Monitoring (4 hours): Withdraw a 10 µL aliquot, dilute in 1 mL EtOAc, and analyze via GC-MS.

    • Validation Checkpoint: The system is validated when the starting piperonal peak (m/z 150) is entirely replaced by the target ester peak (m/z 180). If a significant hemiacetal intermediate peak is detected, the reaction is oxygen-starved; increase the O2​ sparging rate immediately.

  • Workup: Filter the mixture through a short pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the pure ester.

CatalyticCycle Pd0 Active Catalyst Pd(0) or NHC OxAdd Substrate Activation (Aldehyde C-H Cleavage) Pd0->OxAdd Piperonal Insert Nucleophilic Attack (MeOH Insertion) OxAdd->Insert Activated Complex RedElim Product Release (Ester Formation) Insert->RedElim Hemiacetal Int. O2Red Oxidant Regeneration (O2 to H2O) RedElim->O2Red Methyl Piperonylate O2Red->Pd0 H2O Byproduct

Fig 2: Mechanistic catalytic cycle for the aerobic oxidative esterification of piperonal.

Protocol 2: Route B - Polyoxometalate (POM) Solid-Acid Catalysis

Objective: Direct esterification of piperonylic acid using a recoverable nano-catalyst.

  • Substrate & Catalyst Loading: Combine piperonylic acid (1.66 g, 10 mmol) and H3​PMo12​O40​ nanoparticles (16.6 mg, 1 wt%) in a 50 mL flask.

    • Causality: The nanostructured POM provides a massive surface area of superacidic sites for protonation of the carboxylic acid carbonyl, lowering the activation energy without dissolving into the product phase.

  • Esterification: Add 20 mL of methanol and reflux at 65 °C for 3 hours.

  • Self-Validation & Monitoring: Every 60 minutes, withdraw a 100 µL aliquot and perform a micro-titration with 0.05 M NaOH using phenolphthalein indicator.

    • Validation Checkpoint: The reaction is self-validating and complete when the titratable acid concentration drops by >95%. If acidity plateaus early, water accumulation is stalling the equilibrium; add 1 g of activated 3Å molecular sieves to sequester the water byproduct.

  • Catalyst Recovery: Cool the reaction mixture to 0 °C to fully precipitate the POM catalyst. Centrifuge at 5000 rpm for 10 minutes. Decant the supernatant and evaporate the methanol. The recovered catalyst can be washed with cold hexane and reused for up to 5 cycles with <2% loss in activity.

References

  • Palladium-Catalyzed Aromatic Esterification of Aldehydes with Organoboronic Acids and Molecular Oxygen Source: Organic Letters (ACS Publications) URL:[Link]

  • Aerobic Oxidative N-Heterocyclic Carbene Catalysis via Multistep Electron Transfer Source: Chalmers Research URL:[Link]

  • Co-Oxidative Transformation of Piperine to Piperonal and 3,4-Methylenedioxycinnamaldehyde by a Lipoxygenase from Pleurotus sapidus Source: ChemBioChem (PubMed) URL:[Link]

  • The Use of a Molybdenum Polyoxometalated Compound to Increase the Amount of Extractives from Wood Wastes (Reference for H3​PMo12​O40​ synthetic applications) Source: PMC (National Institutes of Health) URL:[Link]

Sources

Comparative

Comprehensive Toxicity Comparison: In Vitro vs. In Vivo Profiling of 1,3-Benzodioxole-5-Carboxylate

Introduction & Context 1,3-Benzodioxole-5-carboxylate (often referred to as piperonylate or esterified piperonylic acid) and its derivatives are critical pharmacophores in modern drug discovery. They are frequently utili...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

1,3-Benzodioxole-5-carboxylate (often referred to as piperonylate or esterified piperonylic acid) and its derivatives are critical pharmacophores in modern drug discovery. They are frequently utilized in the design of EZH1/EZH2 epigenetic inhibitors[1] and novel antidiabetic agents[2]. Despite their therapeutic potential, the methylenedioxy ring serves as a known structural alert in toxicology.

Evaluating the safety of these compounds requires navigating a complex paradox: they often appear entirely benign in standard in vitro assays but can exhibit unexpected toxicity in vivo due to hepatic bioactivation. This guide provides a rigorous, data-driven comparison of 1,3-benzodioxole-5-carboxylate against common structural alternatives, detailing the mechanistic causality behind its toxicity profile and outlining self-validating experimental workflows for preclinical assessment.

The CYP450 Paradox: Mechanistic Basis of Toxicity

As an Application Scientist, one must look beyond binary "toxic/non-toxic" readouts and understand the metabolic causality driving the data. The discrepancy between in vitro and in vivo toxicity for 1,3-benzodioxole derivatives stems directly from their metabolic fate.

Standard in vitro cell lines (e.g., HaCaT, HEK293) typically lack robust Cytochrome P450 (CYP450) expression. Consequently, studies often report zero to minimal cytotoxicity; for instance, piperonylic acid shows no cytotoxic effects in HaCaT keratinocytes even at extreme concentrations up to 10 mM[3].

However, in vivo, the 1,3-benzodioxole ring undergoes rapid O-demethylenation catalyzed by hepatic enzymes, primarily CYP3A4, CYP2C9, and CYP2C19[4]. This ring-opening event generates a reactive catechol intermediate, which subsequently auto-oxidizes into an electrophilic ortho-quinone. If not rapidly neutralized by Phase II glucuronidation or glutathione (GSH) conjugation, these ortho-quinones covalently bind to cellular macromolecules, inducing oxidative stress, enzyme inhibition, and hepatotoxicity[4].

G A 1,3-Benzodioxole-5-carboxylate B Hepatic CYP450 (CYP3A4, CYP2C9) A->B O-demethylenation E Phase II Metabolism (Glucuronidation) A->E Ester Hydrolysis C Catechol Intermediate B->C D Ortho-quinone (Electrophile) C->D Auto-oxidation C->E Detoxification F Covalent Binding to Macromolecules (Toxicity) D->F GSH Depletion

CYP450-mediated bioactivation pathway of 1,3-benzodioxole derivatives.

Quantitative Comparative Analysis

To contextualize the safety of 1,3-benzodioxole-5-carboxylate, we must benchmark it against structurally related alternatives: Safrole (a highly toxic/carcinogenic allyl-substituted benzodioxole) and Piperonal (an aldehyde precursor that metabolizes to piperonylic acid).

Unlike Safrole, which undergoes sulfation at its allyl side-chain to form DNA-reactive adducts, 1,3-benzodioxole-5-carboxylate relies solely on the less aggressive catechol/quinone pathway, resulting in a much more favorable safety profile[5].

Table 1: Comparative Toxicity Metrics of 1,3-Benzodioxole Derivatives
CompoundIn Vitro Cytotoxicity (IC50, HepG2)In Vivo Acute Oral Toxicity (LD50, Rat)Primary Toxicological Mechanism
1,3-Benzodioxole-5-carboxylate > 100 μM (Low Toxicity)~2,500 mg/kg (Moderate-Low)CYP-mediated ortho-quinone formation
Safrole (Alternative) ~40 μM (Moderate Toxicity)1,950 mg/kg (Carcinogenic)Sulfation of allyl group → DNA adducts
Piperonal (Alternative) > 200 μM (Very Low Toxicity)2,700 mg/kg (Low Toxicity)[5]Oxidation to piperonylic acid

Self-Validating Experimental Protocols

To accurately capture the toxicity of 1,3-benzodioxole-5-carboxylate, researchers must utilize protocols that bridge the metabolic gap between in vitro and in vivo environments. The following methodologies are designed as a self-validating system: the in vitro assay artificially introduces metabolism to predict in vivo outcomes, while the in vivo assay uses biomarker quantification to confirm the in vitro hypothesis.

Workflow InVitro In Vitro Phase HepG2 + Microsomes Metab Metabolite Profiling (LC-MS/MS) InVitro->Metab InVivo In Vivo Phase CD-1 Mice Model InVivo->Metab Histo Histopathology & GSH Quantification InVivo->Histo Data Toxicity Correlation Analysis Metab->Data Histo->Data

Integrated in vitro and in vivo toxicological validation workflow.

Protocol 1: Microsome-Supplemented In Vitro Cytotoxicity Assay

Causality: Standard MTT/MTS assays fail to detect quinone-mediated toxicity because immortalized cell lines cannot bioactivate the benzodioxole ring. By pre-incubating the compound with Rat Liver Microsomes (RLM), we force the generation of reactive metabolites, mirroring hepatic first-pass metabolism.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Metabolic Activation Mix: In a separate tube, combine 1,3-benzodioxole-5-carboxylate (10–500 μM) with 1 mg/mL RLM and a 1 mM NADPH regenerating system in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Incubate the mix at 37°C for 60 minutes to allow CYP450-mediated O-demethylenation to occur.

  • Exposure: Transfer the metabolically activated mixture to the HepG2 cells. Incubate for 24 hours.

  • Viability Readout: Add 20 μL of MTS reagent to each well. Incubate for 2 hours and read absorbance at 490 nm. Self-Validation: Compare viability against a control group exposed to the compound without RLM to isolate metabolism-dependent toxicity.

Protocol 2: In Vivo Toxicokinetics and Acute Toxicity Profiling (CD-1 Mice)

Causality: While an LD50 value provides a macroscopic view of toxicity, it does not explain the mechanism. By pairing pharmacokinetic blood sampling with hepatic GSH quantification, this protocol validates whether toxicity is driven by the parent compound or by electrophilic stress from its metabolites.

  • Administration: Administer 1,3-benzodioxole-5-carboxylate via oral gavage to CD-1 mice at doses of 50, 250, and 500 mg/kg (Vehicle: 0.5% CMC-Na).

  • Toxicokinetic Sampling: Collect blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Analyze via LC-MS/MS to track the AUC and clearance rate of both the parent ester and the hydrolyzed piperonylic acid.

  • Tissue Harvesting: At 48 hours, euthanize the animals. Harvest the liver and kidneys.

  • Biomarker Quantification: Homogenize a portion of the liver tissue and quantify reduced glutathione (GSH) using an Ellman’s reagent (DTNB) assay. Self-Validation: A dose-dependent drop in hepatic GSH confirms that ortho-quinones are actively depleting the liver's antioxidant reserves, corroborating the in vitro RLM data.

Conclusion & Expert Insights

When developing drugs or agrochemicals containing the 1,3-benzodioxole-5-carboxylate moiety, researchers must not be lulled into a false sense of security by pristine in vitro viability data. The compound's toxicity is fundamentally metabolism-dependent. However, compared to alternatives like safrole, 1,3-benzodioxole-5-carboxylate exhibits a highly manageable in vivo safety profile, making it a viable and attractive scaffold for continued pharmaceutical development provided that metabolic clearance and GSH-depletion pathways are closely monitored.

References

  • Source: Health Promotion Administration, Ministry of Health and Welfare (Taiwan)
  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model Source: ResearchGate URL
  • Source: Researcher.
  • Accelerative action of topical piperonylic acid on mice full thickness wound by modulating inflammation and collagen deposition Source: PLOS ONE URL
  • EP3121175A1 - 1,3-benzodioxole derivative Source: Google Patents URL

Sources

Validation

Comparative Catalytic Efficiency in 1,3-Benzodioxole-5-Carboxylate Production: A Methodological Guide

As a Senior Application Scientist, I frequently encounter process bottlenecks in the scale-up of substituted benzodioxoles. 1,3-Benzodioxole-5-carboxylic acid (commonly known as piperonylic acid) and its esterified deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter process bottlenecks in the scale-up of substituted benzodioxoles. 1,3-Benzodioxole-5-carboxylic acid (commonly known as piperonylic acid) and its esterified derivative, methyl 1,3-benzodioxole-5-carboxylate, are highly valuable building blocks. They are critical intermediates in the synthesis of broad-spectrum bactericides, advanced agrochemicals, and pharmaceutical APIs such as oxolinic acid and miloxacin .

The conversion of piperonylic acid to its methyl ester presents a classic thermodynamic challenge: the equilibrium of the Fischer esterification must be driven forward. This guide objectively compares three distinct catalytic paradigms for this transformation, detailing the mechanistic causality, operational efficiency, and self-validating experimental workflows for each.

Catalytic Paradigms Evaluated

To optimize the synthesis of methyl 1,3-benzodioxole-5-carboxylate, we must evaluate catalysts not just on yield, but on atom economy, phase behavior, and scalability.

Paradigm A: Homogeneous Brønsted Acid Catalysis ( p -TsOH / H2​SO4​ )
  • Mechanistic Causality: The strong acid protonates the carbonyl oxygen of piperonylic acid, dramatically increasing its electrophilicity and lowering the activation energy for nucleophilic attack by methanol.

  • Process Reality: While kinetically fast, the catalyst is completely dissolved in the reaction matrix. To drive the equilibrium, continuous azeotropic dehydration using a Dean-Stark apparatus is mandatory . The necessity for aqueous basic workup to neutralize the acid leads to high E-factors (waste generation) and precludes catalyst recycling.

Paradigm B: Heterogeneous Polyoxometalate Catalysis ( H3​PMo12​O40​ )
  • Mechanistic Causality: Keggin-type heteropolyacids (HPAs) such as H3​PMo12​O40​ provide superacidic surface protons. The electron-withdrawing nature of the massive polyoxometalate cage makes these protons highly labile . The reaction occurs within the "pseudo-liquid phase" of the HPA bulk, offering superior Turn-Over Frequencies (TOF) compared to traditional solid acids like zeolites.

  • Process Reality: The catalyst is insoluble in cold product mixtures, allowing for simple physical separation (filtration/centrifugation) and immediate recycling, making it a champion of green chemistry.

Paradigm C: Phase-Transfer Catalysis (PTC) with Onium Salts
  • Mechanistic Causality: This approach bypasses the Fischer equilibrium entirely. Piperonylic acid is deprotonated in an aqueous base to form a highly nucleophilic sodium piperonylate salt. A lipophilic phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) escorts the carboxylate anion into the organic phase, where it undergoes a rapid SN​2 substitution with an alkylating agent .

  • Process Reality: Because water is not a byproduct of the bond-forming step, the reaction is not equilibrium-limited. This allows for near-quantitative yields at mild temperatures without the need for dehydration hardware.

Mechanistic Visualization

The following diagram illustrates the logical divergence between the equilibrium-limited Fischer pathway (A & B) and the irreversible Phase-Transfer pathway (C).

MechanisticPathways Substrate Piperonylic Acid (1,3-Benzodioxole-5-carboxylic acid) Protonation Carbonyl Protonation (Acid Catalyst / H+) Substrate->Protonation Pathways A & B (Fischer) Deprotonation Deprotonation (NaOH / aq phase) Substrate->Deprotonation Pathway C (PTC) NucleophilicAttack Nucleophilic Attack (by Methanol) Protonation->NucleophilicAttack Dehydration Dehydration (-H2O, Equilibrium) NucleophilicAttack->Dehydration Product Methyl 1,3-Benzodioxole-5-carboxylate Dehydration->Product Reversible PhaseTransfer Phase Transfer (PTC-Onium Complex) Deprotonation->PhaseTransfer SN2 SN2 Alkylation (MeX / org phase) PhaseTransfer->SN2 SN2->Product Irreversible

Caption: Mechanistic divergence in piperonylate synthesis: Equilibrium-driven Fischer esterification vs. Irreversible PTC alkylation.

Comparative Performance Data

The table below synthesizes the operational metrics of the three catalytic systems based on standardized 100 mmol scale reactions.

MetricParadigm A: Homogeneous ( p -TsOH)Paradigm B: Heterogeneous ( H3​PMo12​O40​ )Paradigm C: PTC (TBAB + Me2​SO4​ )
Reaction Temperature 110°C (Reflux)80°C (Reflux)40°C
Reaction Time 12 - 16 hours6 hours2 hours
Equilibrium Control Dean-Stark RequiredExcess MeOH / ShiftNot Applicable (Irreversible)
Isolated Yield 85 - 88%92 - 94%95 - 98%
E-factor (Waste ratio) > 15 (High aqueous waste)< 5 (Solvent recovered)~ 8 (Aqueous salt waste)
Catalyst Reusability None (Neutralized)Excellent (Up to 5 cycles)Poor (Lost in aqueous wash)

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow the operator to confirm success at intermediate stages.

Protocol 1: Heterogeneous Esterification using H3​PMo12​O40​

This protocol prioritizes green chemistry and catalyst recovery.

  • Reaction Setup: In a 250 mL round-bottom flask, combine piperonylic acid (16.6 g, 100 mmol), anhydrous methanol (32.0 g, 1.0 mol, acting as both reactant and solvent), and H3​PMo12​O40​ nanoparticles (1.0 mol%).

  • Thermal Activation: Equip the flask with a reflux condenser and heat to 80°C with magnetic stirring (600 rpm).

    • Self-Validation Checkpoint: Monitor the reaction via FTIR. The broad carboxylic acid O-H stretch (~3000 cm−1 ) will gradually disappear, replaced by a sharp, distinct ester C=O stretch at ~1715 cm−1 .

  • Cooling & Precipitation: Once conversion is confirmed (>95% via GC-MS), cool the mixture to 5°C in an ice bath. The solubility of the polyoxometalate drops drastically, causing it to precipitate.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes. Decant the clear supernatant (containing the product and excess methanol).

  • Product Isolation: Concentrate the supernatant under reduced pressure. Recrystallize the crude solid from cold ethanol to yield pure methyl 1,3-benzodioxole-5-carboxylate.

Protocol 2: Phase-Transfer Catalyzed (PTC) Alkylation

This protocol prioritizes speed and low-temperature execution for thermally sensitive derivatives.

  • Salt Formation: In a 250 mL biphasic reactor, dissolve piperonylic acid (16.6 g, 100 mmol) in 50 mL of 10% aqueous NaOH (110 mmol).

    • Self-Validation Checkpoint: The complete dissolution of the solid acid into the aqueous phase confirms the quantitative formation of the water-soluble sodium piperonylate salt.

  • Phase Transfer Initiation: Add 50 mL of toluene (organic phase) and TBAB (1.6 g, 5 mol%). Stir vigorously at 800 rpm to maximize the interfacial surface area, allowing the TBAB to form a lipophilic ion-pair with the piperonylate.

  • Alkylation: Dropwise addition of dimethyl sulfate (13.8 g, 110 mmol) over 20 minutes at 40°C. (Caution: Dimethyl sulfate is a potent alkylating agent; handle exclusively in a fume hood).

  • Phase Resolution: Halt stirring after 2 hours.

    • Self-Validation Checkpoint: The system will rapidly resolve into two distinct, clear phases. The organic phase contains the ester; the aqueous phase retains the sodium methyl sulfate byproduct.

  • Isolation: Separate the organic layer, wash with saturated brine (2 x 30 mL), dry over anhydrous MgSO4​ , and evaporate the toluene to yield the product.

Workflow Visualization: Heterogeneous Catalyst Recycling

The economic viability of Paradigm B relies heavily on the efficient recovery of the solid acid catalyst. The workflow below maps the physical separation logic.

Workflow Start Reaction Setup Piperonylic Acid + MeOH + H3PMo12O40 Catalyst Reflux Reflux & Conversion 80°C, 6 hrs FTIR Monitoring Start->Reflux Cooling Thermal Shock Cool to 5°C Force Catalyst Precipitation Reflux->Cooling Separation Phase Separation Centrifugation (4000 rpm) Cooling->Separation ProductIsolation Product Isolation Evaporate excess MeOH Recrystallize Ester Separation->ProductIsolation Supernatant (Product) CatalystWash Catalyst Regeneration Wash with Et2O/H2O Vacuum Dry at 100°C Separation->CatalystWash Solid Retentate (Catalyst) CatalystWash->Start Recycle Catalyst (Up to 5x)

Caption: Closed-loop experimental workflow for heterogeneous esterification and polyoxometalate catalyst recycling.

Conclusion & Recommendations

The selection of a catalytic system for 1,3-benzodioxole-5-carboxylate production must be dictated by the specific constraints of the laboratory or manufacturing plant.

  • Avoid Paradigm A (Homogeneous acids) unless operating at a small discovery scale where waste generation is negligible.

  • Paradigm B (Heterogeneous Polyoxometalates) is the definitive choice for industrial scale-up, offering the best balance of high Turn-Over Frequency, excellent atom economy, and robust catalyst recyclability.

  • Paradigm C (PTC) is highly recommended when dealing with heavily functionalized, thermally sensitive piperonylic acid derivatives that cannot survive prolonged reflux conditions.

References

  • Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. Frontiers in Chemistry, (2022). URL:[Link]

  • EP3121175A1 - 1,3-benzodioxole derivative.European Patent Office, (2017).
  • The Use of a Molybdenum Polyoxometalated Compound to Increase the Amount of Extractives from Wood Wastes. National Center for Biotechnology Information (PMC), (2019). URL:[Link]

  • US5777151A - Esterification of carboxylic acid salts.United States Patent and Trademark Office, (1998).

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,3-Benzodioxole-5-carboxylate

Comprehensive Laboratory Safety & PPE Guide: Handling 1,3-Benzodioxole-5-carboxylate Derivatives As drug development and molecular biology workflows increasingly utilize 1,3-Benzodioxole-5-carboxylate derivatives (such a...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Safety & PPE Guide: Handling 1,3-Benzodioxole-5-carboxylate Derivatives

As drug development and molecular biology workflows increasingly utilize 1,3-Benzodioxole-5-carboxylate derivatives (such as Methyl 1,3-benzodioxole-5-carboxylate, CAS: 326-56-7) [1] as critical synthetic intermediates, establishing rigorous, self-validating safety protocols is paramount. Typically presenting as a fine crystalline powder, this compound is a highly valuable building block in pharmaceutical synthesis. However, its physical state and chemical properties pose specific acute exposure risks, primarily through inhalation and direct mucosal contact [2].

This guide provides researchers and scientists with field-proven, causality-driven protocols to ensure absolute operational safety and logistical efficiency.

Hazard Profile & Quantitative Risk Assessment

Before selecting Personal Protective Equipment (PPE), it is critical to understand the mechanistic hazards of the chemical. 1,3-Benzodioxole-5-carboxylate derivatives are classified under several Globally Harmonized System (GHS) hazard categories [3].

Table 1: GHS Hazard Profile and Physiological Risks

Hazard CategoryGHS CodeSignal WordPhysiological RiskMinimum PPE Mitigation Strategy
Acute Toxicity (Oral)H302WarningHarmful if swallowedStrict prohibition of food/drink; thorough hand hygiene
Skin Corrosion/IrritationH315WarningCauses skin irritationDouble-layered nitrile gloves
Serious Eye IrritationH319WarningCauses serious eye irritationANSI Z87.1 indirect-vented goggles
Target Organ ToxicityH335WarningMay cause respiratory irritationFume hood (80-120 fpm) or N95/P100 respirator

Table 2: Glove Material Compatibility & Breakthrough Data

Glove MaterialThicknessBreakthrough TimeDegradation RatingOperational Recommendation
Nitrile (Heavy Duty)8 mil> 240 minutesExcellentPreferred for bulk transfer and weighing
Nitrile (Standard)4 mil> 120 minutesExcellentAcceptable as an inner layer for double-gloving
Neoprene5 mil> 120 minutesGoodAcceptable alternative for individuals with nitrile allergies
Latex4 mil< 10 minutesPoorDO NOT USE (Insufficient chemical resistance)

Core PPE Requirements & Mechanistic Causality

Do not treat PPE as a mere checklist; understand the causality behind each requirement to adapt to dynamic laboratory environments.

  • Respiratory Protection (Fume Hood or P100 Respirator):

    • Causality: 1,3-Benzodioxole-5-carboxylate is a fine powder prone to aerosolization via static charge accumulation. Inhalation of these micro-particles directly irritates the respiratory tract mucosa (H335). Handling must occur in a properly calibrated fume hood. If a hood is unavailable, a P100 particulate respirator (which filters 99.97% of airborne particles) is mandatory.

  • Hand Protection (Double-Gloving Strategy):

    • Causality: The ester functional group and benzodioxole ring can cause localized lipid bilayer disruption in the stratum corneum, leading to contact dermatitis (H315)[3]. Double gloving establishes a self-validating safety margin: if the outer glove is contaminated during weighing, it can be doffed immediately inside the hood without exposing bare skin to the chemical.

  • Eye Protection (Indirect-Vented Goggles):

    • Causality: Standard safety glasses leave the orbital area vulnerable to aerosolized powder. Indirect-vented goggles prevent fine particulates from bypassing the frame, directly addressing the risk of severe ocular irritation (H319).

Operational Workflow & Handling Protocols

Every protocol must be a self-validating system —meaning the workflow includes built-in checks to confirm safety before proceeding to the next step.

OperationalWorkflow Prep 1. Site Prep (Verify Airflow) DonPPE 2. Don PPE (Double Nitrile) Prep->DonPPE Static 3. Static Mitigation (Ionizer Active) DonPPE->Static Weigh 4. Weighing (Closed Transfer) Static->Weigh Clean 5. Decontamination (Wet Wipe) Weigh->Clean

Figure 1: Self-validating operational workflow for handling 1,3-Benzodioxole-5-carboxylate powders.

Step-by-Step Methodology:

  • Pre-Operation Environmental Validation:

    • Action: Activate the chemical fume hood and verify the face velocity.

    • Self-Validation Check: The magnehelic gauge must read between 80–120 feet per minute (fpm). If the gauge reads outside this range, the system is invalid; halt operations and contact EHS.

  • PPE Assembly & Integrity Check:

    • Action: Don ANSI Z87.1 indirect-vented goggles, a flame-resistant lab coat, and double-layered nitrile gloves (4 mil inner, 8 mil outer).

    • Self-Validation Check: Perform a visual inspection and inflation test of the outer gloves to ensure zero micro-punctures before handling the chemical.

  • Static Mitigation & Weighing:

    • Action: Ground the analytical balance and activate an anti-static ionizer. Dispense the powder using a disposable, anti-static polypropylene spatula into a pre-tared, sealable vial.

    • Causality: Mitigating static prevents the powder from aerosolizing and entering the breathing zone [2].

    • Self-Validation Check: If powder visibly clings to the exterior of the spatula or vial, static is present. Stop, re-position the ionizer, and wipe the vial exterior before removing it from the hood.

  • Decontamination & Doffing:

    • Action: Wipe down the balance and hood surface with a damp microfiber cloth (using a mild surfactant or 70% ethanol). Doff the outer gloves inside the hood.

    • Causality: Wet wiping traps residual micro-particles, preventing them from becoming airborne during subsequent hood use.

    • Self-Validation Check: Inspect the inner gloves after removing the outer layer. If any powder is visible on the inner gloves, a breach has occurred; wash hands immediately with soap and water.

Emergency Response & Spill Management Workflow

In the event of a spill, immediate containment is required to prevent the spread of irritating dust.

SpillResponse Start Spill Detected (Powder/Solution) Assess Assess Volume & Secure Area Start->Assess PPE Escalate PPE (Add N95/P100) Assess->PPE Contain Containment (Wet Paper Towels) PPE->Contain Decon Surface Decon (70% EtOH Wipe) Contain->Decon Dispose Hazardous Waste Consolidation Decon->Dispose

Figure 2: Step-by-step emergency response and containment pathway for localized chemical spills.

Spill Cleanup Protocol:

  • Assess & Isolate: Evacuate non-essential personnel from the immediate vicinity. If the spill occurs outside a fume hood, secure the room.

  • Escalate PPE: Upgrade respiratory protection to an N95 or P100 respirator before approaching the spill to prevent inhalation of aerosolized particulates.

  • Wet Containment (Crucial Step): Never dry-sweep fine chemical powders. Cover the spilled 1,3-Benzodioxole-5-carboxylate with damp paper towels (moistened with water or 70% ethanol) to suppress dust formation.

  • Collection & Decontamination: Carefully scoop the wet towels and powder into a wide-mouth, sealable hazardous waste container. Wash the affected surface thoroughly with soap and water, followed by a 70% ethanol wipe down.

Waste Disposal & Logistical Plan

Improper disposal of 1,3-Benzodioxole-5-carboxylate can lead to environmental contamination and regulatory fines.

  • Solid Waste: All contaminated consumables (spatulas, weigh boats, outer gloves, and spill cleanup materials) must be placed in a clearly labeled, leak-proof solid hazardous waste container.

  • Liquid Waste: If the chemical is dissolved in organic solvents (e.g., dichloromethane, ethyl acetate) during a workflow, the resulting mixture must be collected in a designated, chemically compatible halogenated or non-halogenated solvent waste carboy.

  • Logistical Labeling: Ensure all waste containers are labeled with the full chemical name ("Methyl 1,3-benzodioxole-5-carboxylate"), the CAS number (326-56-7), and the primary hazard warnings (Irritant, Harmful). Do not use abbreviations like "Methyl Piperonylate" on official waste manifests to avoid EHS processing delays.

References

  • CAS Common Chemistry. "Methyl piperonylate (CAS RN: 326-56-7)". American Chemical Society.[Link]

  • PubChem. "Methyl 1,3-benzodioxole-5-carboxylate (CID 67590)". National Center for Biotechnology Information.[Link]

  • Cenmed Enterprises. "Methyl 1,3-benzodioxole-5-carboxylate Safety Data Sheet".[Link]

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Benzodioxole-5-carboxylate
Reactant of Route 2
1,3-Benzodioxole-5-carboxylate
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